3',4'-Difluoroacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJSSJFLXRMYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190378 | |
| Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-33-5 | |
| Record name | 1-(3,4-Difluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-difluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3',4'-Difluoroacetophenone: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 3',4'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a crucial building block in the synthesis of a wide array of chemical compounds. Its chemical structure, characterized by a difluorophenyl group attached to an acetyl moiety, imparts unique properties that are highly valued in medicinal chemistry, agrochemical formulation, and materials science. The presence of fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable intermediate in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic drugs. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, applications, and safety considerations of this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical reactions.
| Property | Value |
| CAS Number | 369-33-5[1][2] |
| Molecular Formula | F₂C₆H₃COCH₃[1][2] |
| Molecular Weight | 156.13 g/mol [1][2] |
| Appearance | Liquid[1][2] |
| Melting Point | 19-20 °C (lit.)[1][2] |
| Boiling Point | 94-95 °C/13 mmHg (lit.)[1][2] |
| Density | 1.246 g/mL at 25 °C (lit.)[1][2] |
| Refractive Index | n20/D 1.4916 (lit.)[1][2] |
| Flash Point | 75 °C (167 °F) - closed cup[1][2] |
| SMILES String | CC(=O)c1ccc(F)c(F)c1[1][2] |
| InChI Key | VWJSSJFLXRMYNV-UHFFFAOYSA-N[1][2] |
Synthesis and Reactivity
The most common method for the synthesis of this compound is through the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[2][3][4][5] The ketone functional group in this compound is a versatile handle for a variety of chemical transformations, including reduction to the corresponding alcohol, oxidation, and condensation reactions to form more complex molecules.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative example of a Friedel-Crafts acylation for the synthesis of this compound.
Materials:
-
1,2-Difluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The setup is protected from atmospheric moisture using a drying tube.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), anhydrous aluminum chloride is suspended in anhydrous dichloromethane in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: Acetyl chloride is added dropwise to the stirred suspension while maintaining the temperature at 0 °C.
-
Addition of Substrate: A solution of 1,2-difluorobenzene in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Quenching: The reaction mixture is cooled back to 0 °C and then slowly poured onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Workup: The quenched mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Reduction of this compound to 1-(3,4-Difluorophenyl)ethanol
This protocol describes a general procedure for the reduction of a ketone to an alcohol using sodium borohydride.
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: this compound is dissolved in methanol in an Erlenmeyer flask.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride is added in small portions with stirring.
-
Reaction Monitoring: The reaction is allowed to proceed at room temperature with occasional swirling for a specified time, and the progress is monitored by TLC.
-
Workup: Water is added to the reaction mixture, and the methanol is removed by heating. The mixture is then cooled, and the product is extracted with diethyl ether.
-
Purification: The combined ether extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude alcohol, which can be further purified if necessary.
Applications in Research and Industry
This compound is a valuable intermediate in several industrial and research applications:
-
Pharmaceutical Development: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[6][7] Its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, often targeting the cyclooxygenase (COX) enzymes.[8][9]
-
Agrochemical Formulation: The compound is utilized in the production of pesticides and herbicides, where the fluorine substituents can enhance the efficacy and stability of the final products.[6][7]
-
Material Science: The unique properties conferred by the difluorophenyl group make it a useful component in the development of advanced materials, including specialty polymers and coatings with enhanced chemical resistance.[6]
-
Organic Synthesis: In a broader context, it is a key reagent for creating more complex molecules in organic chemistry research.[6][7]
Role in the Development of Anti-Inflammatory Agents
While this compound itself does not directly interact with biological signaling pathways, it is a critical starting material for the synthesis of molecules designed to do so. A prominent example is its use in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) pathway. The diagram below illustrates this conceptual workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. webassign.net [webassign.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of 3',4'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of 3',4'-Difluoroacetophenone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The information presented is intended to support research and development activities by providing essential data and standardized experimental protocols.
Core Physical and Chemical Data
This compound, with the CAS Number 369-33-5, is a colorless to light yellow liquid at room temperature.[1] Its unique difluorinated phenyl structure makes it a valuable building block in medicinal chemistry for the development of novel compounds with enhanced efficacy and metabolic stability.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 369-33-5[1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₆F₂O[1][4] |
| Molecular Weight | 156.13 g/mol [1][2][4][7] |
| Appearance | Colorless to light yellow liquid[1] |
| Melting Point | 19-20 °C (lit.)[1][2][7] |
| Boiling Point | 94-95 °C at 13 mmHg (lit.)[1][2][7] |
| Density | 1.246 g/mL at 25 °C (lit.)[1][2][7] |
| Refractive Index (n20/D) | 1.4916 (lit.)[1][2][7] |
| Solubility | Insoluble in water. Soluble in various organic solvents.[9] |
| Flash Point | 75 °C (167 °F) - closed cup[7] |
Experimental Protocols
The following sections detail the standard laboratory methodologies for determining the key physical properties of this compound.
Determination of Melting Point
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of solid this compound is finely powdered and packed into a capillary tube, which is sealed at one end.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, alongside a calibrated thermometer.
-
Heating: The apparatus is heated slowly and uniformly, typically at a rate of 1-2 °C per minute, to ensure accurate temperature measurement.
-
Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded. This range is reported as the melting point.[10] For pure compounds, this range is typically narrow (0.5-1.0 °C).
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to change into a gas.[11]
Methodology:
-
Sample Preparation: A small volume of liquid this compound is placed in a small test tube or fusion tube.[11][12]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[11]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating.[11][12]
-
Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This temperature is recorded as the boiling point.[11] It is crucial that the thermometer bulb and the liquid level are aligned for an accurate reading.[11]
Determination of Density
Density is the mass of a substance per unit volume.[13]
Methodology:
-
Mass Measurement: A known volume of this compound is accurately measured using a volumetric flask or a graduated cylinder. The empty container is first weighed, and then weighed again after being filled with the liquid to determine the mass of the liquid.[13][14]
-
Volume Measurement: The volume of the liquid is read directly from the calibrated glassware.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume.[13] This measurement is temperature-dependent, so the temperature at which the density is measured should always be recorded.[13]
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[15][16]
Methodology:
-
Sample and Solvent Preparation: A small, measured amount (e.g., 0.05 mL or 25 mg) of this compound is placed in a test tube.[17]
-
Solvent Addition: A specific volume (e.g., 0.75 mL) of the chosen solvent (e.g., water, ethanol, diethyl ether, etc.) is added in small portions.[17]
-
Observation: After each addition, the test tube is vigorously shaken.[17] The substance is considered soluble if it completely dissolves to form a clear solution. If it does not dissolve, it is deemed insoluble. Observations on partial solubility can also be noted.[15]
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities to create a solubility profile for the compound.[17] For compounds with acidic or basic functional groups, solubility in aqueous acid or base can also be tested to provide further structural information.[18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3 ,4 -Difluoroacetophenone 97 369-33-5 [sigmaaldrich.com]
- 3. 369-33-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. scbt.com [scbt.com]
- 5. This compound (369-33-5) at Nordmann - nordmann.global [nordmann.global]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 3′,4′-二氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. chemimpex.com [chemimpex.com]
- 10. byjus.com [byjus.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. byjus.com [byjus.com]
- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 15. chem.ws [chem.ws]
- 16. youtube.com [youtube.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. chem.libretexts.org [chem.libretexts.org]
3',4'-Difluoroacetophenone molecular structure and weight
An In-depth Technical Guide to 3',4'-Difluoroacetophenone
For professionals in research, scientific, and drug development fields, this guide provides a comprehensive overview of the molecular structure, properties, and key data of this compound.
Core Molecular Data
This compound is a substituted aromatic ketone with the chemical formula C₈H₆F₂O.[1] It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its fluorine substituents can enhance metabolic stability and bioactivity in target molecules.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₆F₂O[1] |
| Molecular Weight | 156.13 g/mol [1][2] |
| CAS Number | 369-33-5[1][2] |
| Appearance | Colorless to light yellow liquid[1] |
| Melting Point | 19-20 °C[1][2] |
| Boiling Point | 94-95 °C @ 13 mmHg[1][2] |
| Density | 1.246 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D 1.4916[1][2] |
Structural Representation
The molecular structure of this compound is depicted in the following diagram, generated using the DOT language. This visualization clarifies the atomic arrangement and bonding.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not available within the provided search results. However, it is widely used as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The literature suggests its use in aldol condensation reactions to form chalcone derivatives, which are precursors to various bioactive molecules.[3]
Synthetic Pathways
The role of this compound as a synthetic intermediate is illustrated in the following workflow diagram.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 3',4'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3',4'-Difluoroacetophenone. This document details the experimental protocols, presents a thorough interpretation of the spectral data, and includes visualizations of the molecular structure and analytical workflow to aid in research and development applications.
Introduction
This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring introduces unique electronic properties and potential for specific biological interactions, making it a valuable building block in the synthesis of novel compounds. A precise understanding of its molecular structure, confirmed through NMR spectroscopy, is paramount for its application in drug design and development. This guide serves as a detailed reference for the characterization of this compound using ¹H and ¹³C NMR.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃). The data is based on findings reported in Magnetic Resonance in Chemistry.
Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2' | 7.78 | ddd | J(H,H) = 8.8, J(H,F) = 6.9, J(H,H) = 2.2 |
| H-5' | 7.27 | ddd | J(H,F) = 11.2, J(H,H) = 8.8, J(H,H) = 2.2 |
| H-6' | 7.69 | ddd | J(H,H) = 8.8, J(H,F) = 4.7, J(H,H) = 2.2 |
| CH₃ | 2.58 | s | - |
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| C=O | 195.8 | s | - |
| C-1' | 134.4 | d | J(C,F) = 4.4 |
| C-2' | 124.6 | d | J(C,F) = 6.6 |
| C-3' | 152.9 | dd | J(C,F) = 255.4, J(C,F) = 12.5 |
| C-4' | 155.8 | dd | J(C,F) = 255.4, J(C,F) = 12.5 |
| C-5' | 117.8 | d | J(C,F) = 22.0 |
| C-6' | 115.6 | d | J(C,F) = 22.0 |
| CH₃ | 26.6 | s | - |
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D).
-
A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution was transferred to a 5 mm NMR tube.
-
The sample was thoroughly mixed to ensure homogeneity.
3.2. NMR Data Acquisition
-
Instrumentation: A Bruker Avance spectrometer, or equivalent, operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: Approximately 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32, depending on the desired signal-to-noise ratio.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus.
-
Spectral Width: 0-220 ppm.
-
3.3. Data Processing
-
The Free Induction Decay (FID) was Fourier transformed.
-
Phase and baseline corrections were applied to the resulting spectra.
-
Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Mandatory Visualizations
4.1. Molecular Structure and NMR Correlations
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR signal assignments. Key through-bond couplings that give rise to the observed splitting patterns are indicated.
An In-depth Technical Guide to the FTIR Spectroscopic Data of 3',4'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic data for 3',4'-Difluoroacetophenone. Due to the limited availability of public experimental spectra, this guide presents a table of expected vibrational frequencies and their assignments based on established group frequency correlations and data from analogous compounds. Furthermore, a detailed experimental protocol for acquiring the FTIR spectrum of a liquid sample like this compound is provided, alongside a visual representation of the experimental workflow.
Data Presentation: Expected FTIR Spectral Data
The following table summarizes the principal expected infrared absorption bands for this compound. The assignments are based on the characteristic vibrational modes of the functional groups present in the molecule, including the carbonyl group of the ketone, the aromatic ring, and the carbon-fluorine bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~2950 - 2850 | Weak | Methyl C-H stretching (asymmetric and symmetric) |
| ~1700 - 1680 | Strong | C=O stretching (ketone) |
| ~1610 - 1580 | Medium-Strong | Aromatic C=C stretching |
| ~1520 - 1480 | Medium-Strong | Aromatic C=C stretching |
| ~1430 - 1400 | Medium | Methyl C-H bending (asymmetric) |
| ~1360 | Medium | Methyl C-H bending (symmetric) |
| ~1300 - 1200 | Strong | C-C(=O)-C stretching and bending |
| ~1250 - 1100 | Strong | Aromatic C-F stretching |
| ~900 - 675 | Strong | Aromatic C-H out-of-plane bending |
Experimental Protocols: Acquiring the FTIR Spectrum
The following protocol outlines the methodology for obtaining a high-quality FTIR spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) sampling technique is recommended for its simplicity and minimal sample preparation.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
-
An ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
Procedure:
-
Instrument Preparation and Background Scan:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to remove any residues.
-
Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to eliminate contributions from the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small drop (typically 1-2 μL) of this compound directly onto the center of the ATR crystal.
-
If the ATR accessory is equipped with a pressure clamp, lower the clamp to ensure good contact between the liquid sample and the crystal surface. Apply consistent pressure for reproducible results.
-
-
Spectral Acquisition:
-
Set the desired parameters for the spectral acquisition. Typical parameters for a mid-infrared scan are:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans (co-added to improve the signal-to-noise ratio)
-
-
Initiate the sample scan. The spectrometer will collect the interferogram, and the software will perform a Fourier transform to generate the infrared spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify the characteristic absorption bands and compare them to the expected frequencies to confirm the identity and purity of the sample.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal by wiping away the sample with a soft tissue and then cleaning with an appropriate solvent to prepare for the next sample.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining the FTIR spectrum of this compound using an ATR accessory.
An In-depth Technical Guide to 3',4'-Difluoroacetophenone: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 3',4'-Difluoroacetophenone, a key building block in pharmaceutical and agrochemical research. Its unique difluorophenyl structure is leveraged by medicinal chemists to develop novel compounds with enhanced efficacy and metabolic stability, particularly in the creation of anti-inflammatory and analgesic agents.[1] Adherence to strict safety protocols is crucial when working with this compound.
Physicochemical and Safety Data
Proper understanding of the physical, chemical, and safety properties of this compound is fundamental for its safe handling in a laboratory setting. The following tables summarize key quantitative data for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O | [1][2] |
| Molecular Weight | 156.13 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | 19-20 °C | [1][2] |
| Boiling Point | 94-95 °C at 13 mmHg | [1][2] |
| Density | 1.246 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.4916 | [1][2] |
| Flash Point | 75 °C (167 °F) - closed cup | [2] |
Table 2: Hazard Identification and Safety Information
| Hazard Category | GHS Classification and Statements | Source |
| Signal Word | Warning | [2] |
| Hazard Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Storage Class | 10 - Combustible liquids | [2] |
| Target Organs | Respiratory system | [2] |
Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This compound is a valuable precursor in the synthesis of chalcones, which are known for their broad range of pharmacological activities. The following is a representative protocol for the Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.
Objective: To synthesize a chalcone derivative from this compound and a selected aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted aromatic aldehyde (1.0 equivalent) in an appropriate volume of ethanol (e.g., 30-50 mL for a 10 mmol scale). Stir the mixture at room temperature until all solids are dissolved.
-
Reaction Initiation: Cool the flask in an ice bath with continuous stirring. Prepare a solution of NaOH (e.g., 2.0 equivalents in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.
-
Reaction Progression: After the addition of the base is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC. Formation of a precipitate often indicates product formation.
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g). Acidify the mixture with dilute HCl until it reaches a neutral pH.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships for the safe handling and use of this compound.
Detailed Safety and Handling Procedures
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: Use this compound in a well-ventilated laboratory fume hood. If the concentration in the air is expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
4.2. Handling
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
All handling procedures should be conducted in a chemical fume hood.
-
Ensure adequate ventilation to prevent the accumulation of flammable vapors.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Do not eat, drink, or smoke in areas where this chemical is handled.
4.3. Storage
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
-
Store in a designated flammable liquids storage cabinet.
-
Protect from direct sunlight and moisture.
4.4. First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
4.5. Spill and Disposal Procedures
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
This technical guide is intended to provide essential information for the safe handling, storage, and use of this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) before working with this compound.
References
Solubility profile of 3',4'-Difluoroacetophenone in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3',4'-Difluoroacetophenone in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the physicochemical properties of the compound and its structural analogs. Furthermore, a detailed experimental protocol is provided for the precise quantitative determination of its solubility.
Introduction
This compound is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its chemical structure, featuring a difluorinated phenyl ring attached to an acetyl group, influences its physical and chemical properties, including its solubility in various solvents. Understanding the solubility profile of this compound is critical for its effective use in reaction chemistry, purification processes, and formulation development.
Compound Information:
-
IUPAC Name: 1-(3,4-difluorophenyl)ethanone
-
Molecular Weight: 156.13 g/mol
-
Appearance: Colorless to light yellow liquid[1]
-
Melting Point: 19-20 °C[1]
-
Boiling Point: 94-95 °C at 13 mmHg[1]
-
Density: 1.246 g/mL at 25 °C[1]
Qualitative Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both a polar carbonyl group and a relatively nonpolar difluorophenyl ring. The presence of two fluorine atoms can enhance its solubility in certain organic solvents compared to its non-fluorinated parent compound, acetophenone.[3] Acetophenone itself is reported to be slightly soluble in water and freely soluble in most organic solvents.[4][5][6]
Based on the principle of "like dissolves like" and data for analogous compounds, the following table summarizes the expected qualitative solubility of this compound in common laboratory solvents at ambient temperature.
| Solvent | Solvent Polarity (Relative) | Expected Qualitative Solubility | Rationale |
| Water | 1.000 | Slightly Soluble / Insoluble | The hydrophobic difluorophenyl ring likely dominates over the polar carbonyl group, leading to low aqueous solubility. |
| Methanol | 0.762 | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the carbonyl oxygen, and its alkyl group has some affinity for the aromatic ring. |
| Ethanol | 0.654 | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the molecule. |
| Acetone | 0.355 | Very Soluble | A polar aprotic solvent that can interact favorably with the polar carbonyl group. |
| Dichloromethane | 0.309 | Very Soluble | A polar aprotic solvent that is a good solvent for many aromatic compounds. |
| Ethyl Acetate | 0.228 | Very Soluble | A moderately polar aprotic solvent that should readily dissolve the compound. |
| Toluene | 0.099 | Very Soluble | A nonpolar aromatic solvent that will have strong interactions with the difluorophenyl ring. |
| Hexane | 0.009 | Soluble to Moderately Soluble | A nonpolar aliphatic solvent; solubility will depend on the balance between the nonpolar interactions with the ring and the less favorable interactions with the polar carbonyl group. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 4 hours to permit the excess solid to settle.
-
-
Sample Withdrawal and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a syringe filter into a volumetric flask to remove any suspended microparticles.
-
Dilute the filtered solution to a suitable concentration for analysis with the same solvent.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula, accounting for the dilution factor: S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of volumetric flask) / (Initial volume of supernatant) × 100
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. Acetophenone - Sciencemadness Wiki [sciencemadness.org]
The Strategic Role of Fluorine in the Bioactivity of Acetophenones: A Technical Guide
Introduction
The introduction of fluorine atoms into organic molecules is a cornerstone strategy in modern medicinal chemistry, capable of profoundly altering the physicochemical and biological properties of a compound.[1][2][3] Fluorine's unique characteristics—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] When applied to the acetophenone scaffold, a common moiety in bioactive compounds, fluorine substituents serve as powerful tools to modulate potency, selectivity, and pharmacokinetic profiles. This technical guide explores the multifaceted role of fluorine in tuning the bioactivity of acetophenone derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying principles of their design and function.
Key Physicochemical Effects of Fluorination
The strategic placement of fluorine on the acetophenone ring or its side chain can lead to several critical modifications:
-
Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative degradation by metabolic enzymes, which can increase a drug's half-life.[2]
-
Lipophilicity and Permeability: Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its target site of action.[1][2][4]
-
Binding Affinity and Conformation: The high electronegativity of fluorine can alter the electronic distribution within the molecule, influencing non-covalent interactions with biological targets such as hydrogen bonds and dipole-dipole interactions.[2][5] Furthermore, fluorine substitution, particularly at the ortho-position of the phenyl ring, can enforce a specific conformation, which may be more favorable for receptor binding.[6][7][8] Studies have shown that 2'-fluoro-substituted acetophenones predominantly adopt an s-trans conformation due to repulsion between the fluorine and carbonyl oxygen atoms.[6][7][8]
-
Acidity (pKa) Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, which can be crucial for catalytic mechanisms or binding interactions.[5][9]
Bioactivity of Fluorinated Acetophenones
Fluorinated acetophenones have demonstrated a wide range of biological activities, including antimicrobial, enzyme inhibitory, and anticancer effects.
Antimicrobial Activity
The incorporation of fluorine into acetophenone-derived structures has been shown to enhance antibacterial activity. The position of the fluorine atom on the aromatic ring is critical for determining the potency.
| Compound/Derivative | Target Organism(s) | Bioactivity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Fluorinated Curcuminoids (derived from piperidone) | Streptococcus mutans | Lowest MIC values among halogenated analogs | [10] |
| 3-Fluoro N-Methyl-4-piperidone Curcuminoid | S. mutans, S. sanguinis | Most active among tested fluorinated compounds | [10] |
| Substituted Acetophenone-based Semicarbazones | S. aureus, B. subtilis | Significant zone of inhibition | This is a general finding; specific data for a fluorinated analog was not provided in the initial search results. |
MIC = Minimum Inhibitory Concentration
The enhanced activity of fluorinated compounds is often attributed to fluorine's high electronegativity and its ability to form weak hydrogen bonds, which can improve interactions with bacterial targets.[10]
Enzyme Inhibition
Fluorinated ketones, including acetophenone derivatives, are potent inhibitors of various enzymes, particularly serine proteases. The electron-withdrawing fluorine atoms destabilize the carbonyl bond, making it more susceptible to nucleophilic attack by an active site residue (e.g., serine).[11] This forms a stable hemiacetal adduct that mimics the tetrahedral transition state of the natural enzymatic reaction, leading to potent inhibition.[11]
-
Mechanism: α-Trifluoromethyl ketones, for example, react with the active site serine of a protease to form a stable hemiacetal, effectively blocking the enzyme's catalytic activity.[11] This "transition state analogue" inhibition is a powerful strategy in drug design.[11]
Structure-Activity Relationships (SAR)
The biological activity of fluorinated acetophenones is highly dependent on the number and position of the fluorine substituents.
Caption: Structure-Activity Relationship (SAR) of fluorinated acetophenones.
-
Ortho-Substitution: As previously mentioned, a fluorine atom at the 2'-position can lock the molecule into an s-trans conformation, which can be critical for fitting into a specific receptor binding pocket.[6][7][8]
-
Para-Substitution: The 4'-fluoroacetophenone is a versatile building block in the synthesis of pharmaceuticals and agrochemicals, suggesting its favorable influence on biological activity.[4]
-
α-Substitution: Fluorination at the α-carbon (next to the carbonyl) creates highly effective enzyme inhibitors by increasing the electrophilicity of the carbonyl carbon.[11][12][13]
Experimental Protocols
Synthesis of Fluorinated Acetophenones
A common method for the synthesis of α-fluorinated acetophenones involves the use of hypervalent iodine reagents.[12][13]
Protocol: α-Fluorination using Iodosylarene and TEA·5HF [12]
-
Materials: Substituted acetophenone, iodosylarene (e.g., iodosylbenzene), triethylamine·penta-hydrofluoride (TEA·5HF), and a solvent such as 1,2-dichloroethane (DCE).
-
Reaction Setup: To a solution of the acetophenone derivative in DCE, add the iodosylarene and TEA·5HF.
-
Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 60°C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired α-fluoroketone. This method is noted for its high selectivity, producing monofluorinated products while avoiding double fluorination.[12]
Evaluation of Antimicrobial Activity
The antimicrobial properties of synthesized compounds are commonly assessed using broth microdilution or agar well diffusion methods.[10]
Protocol: Minimum Inhibitory Concentration (MIC) Determination [10]
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. mutans) is prepared in a suitable growth medium.
-
Serial Dilution: The test compound (e.g., a fluorinated acetophenone derivative) is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Experimental and Logic Workflows
Visualizing the workflow from synthesis to biological evaluation provides a clear overview of the drug discovery process for these compounds.
Caption: General workflow for the development of bioactive acetophenones.
Conclusion
Fluorine substituents play a pivotal and versatile role in modulating the bioactivity of acetophenones. Through carefully considered placement on the aromatic ring or side chain, fluorine can enhance metabolic stability, control molecular conformation, and increase binding affinity and potency.[1][2] The ability of α-fluoroacetophenones to act as transition-state analogue inhibitors of key enzymes highlights a particularly successful application of fluorine in drug design.[11] The synthetic accessibility and the profound, predictable effects on physicochemical properties ensure that fluorinated acetophenones will remain a subject of intense interest for researchers and drug development professionals seeking to create next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tus.elsevierpure.com [tus.elsevierpure.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria [mdpi.com]
- 11. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
- 13. Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
3',4'-Difluoroacetophenone: A Key Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Difluoroacetophenone is a fluorinated aromatic ketone that has emerged as a versatile and crucial building block in organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, its applications, and detailed experimental protocols for its use in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a starting material is fundamental for its effective use in synthesis. The key properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol |
| CAS Number | 369-33-5 |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 19-20 °C |
| Boiling Point | 94-95 °C at 13 mmHg |
| Density | 1.246 g/mL at 25 °C |
| Refractive Index | n20/D 1.4916 |
Core Application: Synthesis of a Key Intermediate for Maraviroc
A prominent application of this compound is in the synthesis of 4,4-difluorocyclohexanecarboxylic acid , a crucial intermediate in the manufacture of Maraviroc. Maraviroc is an FDA-approved antiretroviral drug used in the treatment of HIV infection. It functions as a CCR5 receptor antagonist, preventing the virus from entering human cells. The following sections detail a plausible multi-step synthetic route from this compound to this key intermediate, complete with experimental protocols.
Synthetic Workflow
The overall transformation involves a three-step process:
-
Birch Reduction: The aromatic ring of this compound is partially reduced to a non-conjugated diene.
-
Catalytic Hydrogenation: The resulting diene and the ketone functionality are fully reduced to a saturated cyclohexane ring and a secondary alcohol, respectively.
-
Oxidative Cleavage (Haloform Reaction): The acetyl group is converted into a carboxylic acid.
The following diagram illustrates this synthetic pathway:
Experimental Protocols
The following are detailed experimental procedures for the synthesis of 4,4-difluorocyclohexanecarboxylic acid from this compound.
Step 1: Birch Reduction of this compound
This procedure describes the partial reduction of the aromatic ring using a dissolving metal reduction.
Materials:
-
This compound
-
Anhydrous liquid ammonia
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Ammonium chloride
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (argon or nitrogen).
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 250 mL of anhydrous liquid ammonia.
-
Once the desired volume of ammonia is collected, add 15.6 g (0.1 mol) of this compound dissolved in 50 mL of anhydrous diethyl ether through the dropping funnel.
-
Carefully add small, freshly cut pieces of sodium metal (4.6 g, 0.2 mol) to the stirred solution. The solution should turn a deep blue color, indicating the presence of solvated electrons.
-
After the addition of sodium is complete, slowly add 12 mL of absolute ethanol dropwise via the dropping funnel.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add 100 mL of water and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude dihydro product. This intermediate is often used in the next step without further purification.
Step 2: Catalytic Hydrogenation
This step involves the complete saturation of the diene and reduction of the ketone to a secondary alcohol.
Materials:
-
Crude product from Step 1
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve the crude dihydro product from the previous step in 150 mL of ethanol in a hydrogenation vessel.
-
Carefully add 0.5 g of 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after 12-24 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(4,4-difluorocyclohexyl)ethanol.
Step 3: Haloform Reaction for Carboxylic Acid Synthesis
This final step converts the methyl ketone functionality into the desired carboxylic acid.
Materials:
-
Crude 1-(4,4-difluorocyclohexyl)ethanol from Step 2
-
Iodine
-
Sodium hydroxide
-
Hydrochloric acid
-
Sodium thiosulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the crude product from Step 2 in 100 mL of diethyl ether.
-
In a separate beaker, prepare a solution of 40 g (1.0 mol) of sodium hydroxide in 200 mL of water and cool it in an ice bath.
-
Slowly add 50.8 g (0.2 mol) of iodine crystals to the cold sodium hydroxide solution with stirring until the iodine dissolves.
-
Add the freshly prepared hypoiodite solution dropwise to the stirred solution of the acetyl compound at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. A yellow precipitate of iodoform may be observed.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 4,4-difluorocyclohexanecarboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility is clearly demonstrated in the efficient synthesis of 4,4-difluorocyclohexanecarboxylic acid, a key intermediate for the important antiretroviral drug, Maraviroc. The synthetic route detailed in this guide, employing a sequence of Birch reduction, catalytic hydrogenation, and haloform reaction, provides a practical pathway for researchers and drug development professionals to access this important fluorinated scaffold. The strategic incorporation of fluorine atoms via precursors like this compound continues to be a powerful tool in the design and synthesis of novel therapeutic agents.
References
A Technical Guide to 3',4'-Difluoroacetophenone: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical properties of resulting molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the commercial suppliers, typical purity levels, and analytical methodologies for this compound, aimed at professionals in research and drug development.
Commercial Suppliers and Purity Levels
A variety of chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes. The most common purity grades available are 97% and ≥98%. The table below summarizes the offerings from several prominent suppliers. It is important for researchers to consult the supplier's Certificate of Analysis (CoA) for batch-specific purity data and impurity profiles.
| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 97% | 369-33-5 | C₈H₆F₂O | 156.13 |
| Chem-Impex | ≥98% (GC) | 369-33-5 | C₈H₆F₂O | 156.13 |
| J&K Scientific | min. 98% | 369-33-5 | C₈H₆F₂O | 156.13 |
Synthesis and Purification
The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
Materials:
-
1,2-Difluorobenzene
-
Acetyl chloride or Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Anhydrous aluminum chloride (a slight molar excess relative to the acylating agent) is suspended in anhydrous dichloromethane in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: Acetyl chloride (or acetic anhydride) is dissolved in anhydrous dichloromethane and added dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Addition of Substrate: 1,2-Difluorobenzene is added dropwise to the reaction mixture, again ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Vacuum Distillation
The crude this compound is typically purified by fractional distillation under reduced pressure. This method is effective for separating the product from less volatile impurities and unreacted starting materials.
Experimental Protocol:
-
Apparatus: A standard vacuum distillation apparatus is assembled, including a distillation flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump protected by a cold trap.
-
Procedure: The crude product is placed in the distillation flask with a magnetic stir bar. The system is evacuated to the desired pressure. The flask is heated gently in a heating mantle. The fraction distilling at the appropriate boiling point and pressure (literature value: 94-95 °C at 13 mmHg) is collected as the purified product.[1][2]
Quality Control and Analytical Methods
To ensure the purity and identity of this compound, several analytical techniques are employed. A Certificate of Analysis from the supplier will typically provide results from one or more of these methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any impurities.
Typical Experimental Parameters:
-
GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Oven Temperature Program: An initial temperature of around 80 °C, held for a few minutes, followed by a ramp up to a final temperature of approximately 280 °C.
-
MS Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl protons and the aromatic protons, with coupling patterns influenced by the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon signals will exhibit splitting due to coupling with the fluorine atoms (C-F coupling).
Logical Workflow for Procurement and Quality Control
The following diagram illustrates a typical workflow for a research organization to procure and verify the quality of this compound.
Conclusion
This compound is a readily available chemical intermediate crucial for various research and development applications. While suppliers typically offer high-purity grades, it is imperative for researchers to conduct their own quality control to ensure the material meets the specific requirements of their experiments. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and quality assessment of this important building block.
References
Methodological & Application
Synthetic Routes for the Preparation of 3',4'-Difluoroacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Difluoroacetophenone is a key building block in medicinal chemistry and materials science. The presence of two fluorine atoms on the aromatic ring can significantly influence the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, binding affinity, and lipophilicity. Consequently, efficient and scalable synthetic routes to this intermediate are of considerable interest. This document provides a detailed overview of the primary synthetic strategies for preparing this compound, complete with experimental protocols and a comparative analysis of the available data.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several methods, with the most common being Friedel-Crafts acylation and organometallic routes (Grignard and organolithium reactions). The choice of route often depends on the availability of starting materials, scalability, and the desired purity of the final product.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction | Route 3: Organolithium Reaction |
| Starting Materials | 1,2-Difluorobenzene, Acetylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) | 3,4-Difluorobromobenzene, Magnesium, Acetylating Agent | 1,2-Difluorobenzene, Strong Lithium Base (e.g., n-BuLi), Acetylating Agent |
| Key Reagents | Lewis Acid Catalyst (e.g., AlCl₃) | Iodine (for activation) | - |
| Typical Solvents | Dichloromethane, 1,2-Dichloroethane | Anhydrous Diethyl Ether, Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature | -78 °C to room temperature |
| Reported Yield | Moderate (Challenges with deactivated ring) | Good to High | Potentially High |
| Advantages | Utilizes readily available starting materials. | Generally high-yielding and regioselective. | Can be very high-yielding. |
| Disadvantages | 1,2-Difluorobenzene is strongly deactivated towards electrophilic substitution, potentially leading to low yields and requiring harsh conditions. Stoichiometric amounts of Lewis acid are often necessary. | Requires strictly anhydrous conditions as Grignard reagents are highly moisture-sensitive. | Requires cryogenic temperatures and the use of pyrophoric organolithium reagents, demanding specialized handling. |
Experimental Protocols
Route 1: Friedel-Crafts Acylation of 1,2-Difluorobenzene
The Friedel-Crafts acylation of 1,2-difluorobenzene is challenging due to the electron-withdrawing nature of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution.[1] However, under forcing conditions, the reaction can proceed. The following protocol is a representative procedure adapted from general Friedel-Crafts acylation methods.[2][3]
Materials:
-
1,2-Difluorobenzene
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
5% Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1,2-difluorobenzene (1.0 eq.) to the stirred suspension.
-
Add acetyl chloride (1.1 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Route 2: Grignard Reaction with 3,4-Difluorobromobenzene
This route involves the formation of a Grignard reagent from 3,4-difluorobromobenzene, followed by its reaction with an acetylating agent. This method is often preferred due to its potential for higher yields and better regioselectivity. The following protocol is based on general procedures for Grignard reactions.[4][5]
Materials:
-
3,4-Difluorobromobenzene
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetyl Chloride (or Acetic Anhydride)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 3,4-difluorobromobenzene (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.
-
Initiate the reaction by gentle heating if necessary. Once the reaction starts (indicated by bubbling and a color change), add the remaining 3,4-difluorobromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.
-
In a separate flame-dried flask, prepare a solution of the acetylating agent (e.g., acetyl chloride, 1.1 eq.) in anhydrous THF and cool it to 0 °C.
-
Slowly add the prepared Grignard reagent to the cooled solution of the acetylating agent via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Visualizations
Logical Workflow for Grignard Synthesis of this compound
Caption: Workflow for the Grignard synthesis of this compound.
Signaling Pathway for Friedel-Crafts Acylation
Caption: Mechanism of the Friedel-Crafts acylation for this compound.
Conclusion
The synthesis of this compound is achievable through multiple synthetic routes. The Grignard reaction appears to be a robust and high-yielding method, provided that anhydrous conditions are strictly maintained. While the Friedel-Crafts acylation utilizes more readily available starting materials, the deactivated nature of the 1,2-difluorobenzene ring presents a significant hurdle that may result in lower yields and require more vigorous reaction conditions. The choice of the optimal synthetic route will ultimately be determined by the specific requirements of the research or development project, including scale, purity requirements, and available equipment.
References
- 1. US6229049B1 - Preparation process of difluoroacetophenone derivative - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 3',4'-Difluoroacetophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Difluoroacetophenone is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of two fluorine atoms on the aromatic ring can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The Friedel-Crafts acylation is a classic and efficient method for the synthesis of aryl ketones, and this protocol details its application for the preparation of this compound from 1,2-difluorobenzene and an acetylating agent.
Reaction Principle
The synthesis proceeds via an electrophilic aromatic substitution reaction, where the acylium ion, generated in situ from an acetylating agent and a Lewis acid catalyst, attacks the electron-rich aromatic ring of 1,2-difluorobenzene. The fluorine atoms are deactivating groups, but the substitution occurs preferentially at the para position to one of the fluorine atoms due to steric hindrance and the directing effects of the halogens.
Experimental Protocol
This protocol provides a representative method for the Friedel-Crafts acylation of 1,2-difluorobenzene.
Materials and Reagents:
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity |
| 1,2-Difluorobenzene | C₆H₄F₂ | 114.09 | 1.0 | (e.g., 11.41 g, 0.1 mol) |
| Acetyl Chloride | CH₃COCl | 78.50 | 1.1 | (e.g., 8.64 g, 7.8 mL, 0.11 mol) |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | (e.g., 16.00 g, 0.12 mol) |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | (e.g., 200 mL) |
| Hydrochloric Acid, concentrated | HCl | 36.46 | - | For workup |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Addition of Reactants: To the flask, add anhydrous aluminum chloride (1.2 equivalents). Carefully add anhydrous dichloromethane (DCM) to create a slurry.
-
Cooling: Cool the slurry to 0-5 °C using an ice bath.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred slurry over 15-20 minutes.
-
Addition of Substrate: In the dropping funnel, prepare a solution of 1,2-difluorobenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data Presentation
Expected Product Characteristics:
| Parameter | Value |
| Molecular Formula | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 94-95 °C at 13 mmHg |
| Melting Point | 19-20 °C |
| Density | 1.246 g/mL at 25 °C |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75-7.65 (m, 2H, Ar-H), 7.25-7.15 (m, 1H, Ar-H), 2.55 (s, 3H, -COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 195.5 (C=O), 154.5 (d, J=253 Hz, C-F), 151.0 (d, J=251 Hz, C-F), 134.0 (dd, J=7, 2 Hz), 125.0 (dd, J=7, 4 Hz), 118.0 (d, J=18 Hz), 117.5 (d, J=18 Hz), 26.5 (-CH₃).[2]
-
IR (neat, cm⁻¹): Characteristic peaks around 1680 (C=O stretching), 1610, 1510 (C=C aromatic stretching), and 1200-1100 (C-F stretching).
-
Mass Spectrometry (EI): m/z (%) = 156 (M⁺), 141 (M⁺ - CH₃), 113, 83.
Visualizations
Reaction Workflow:
Caption: Workflow for the synthesis of this compound.
Friedel-Crafts Acylation Mechanism:
Caption: Mechanism of Friedel-Crafts Acylation.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with care and avoid inhalation of dust.
-
Acetyl chloride is corrosive and a lachrymator. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
The quenching step with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and with caution.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and glassware are scrupulously dry, as moisture will deactivate the aluminum chloride catalyst.
-
The quality of the aluminum chloride is crucial; use a fresh, unopened bottle if possible.
-
Incomplete reaction: Extend the reaction time or gently warm the reaction mixture after the initial addition at low temperature.
-
-
Formation of Isomers: While the 4-acylated product is major, minor amounts of other isomers may form. Purification by fractional distillation or chromatography is essential to isolate the desired product.
-
Difficult Workup: The formation of an aluminum hydroxide precipitate during quenching can make phase separation difficult. The addition of sufficient concentrated HCl helps to keep the aluminum salts dissolved in the aqueous phase.
Conclusion
This application note provides a detailed protocol for the synthesis of this compound via Friedel-Crafts acylation. By following this procedure and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science. The provided characterization data will aid in the confirmation of the product's identity and purity.
References
Application Notes and Protocols for Grignard Reactions Involving 3',4'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Grignard reaction involving 3',4'-difluoroacetophenone. The information herein is intended to guide researchers in synthesizing tertiary alcohols, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[2] The reaction with ketones, such as this compound, leads to the formation of tertiary alcohols.[3] These fluorinated alcohol products are of significant interest in drug development due to the unique properties imparted by fluorine, including altered metabolic stability and binding affinity. This document outlines the detailed mechanism and provides experimental protocols for the reaction of this compound with various Grignard reagents.
Detailed Mechanism
The Grignard reaction with this compound proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the ketone, followed by an acidic workup.
Step 1: Formation of the Grignard Reagent
An organohalide (R-X, where R can be an alkyl or aryl group and X is a halogen) reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form the Grignard reagent (R-Mg-X).[1] The ether solvent is crucial as it stabilizes the Grignard reagent by coordination.[3]
Step 2: Nucleophilic Addition to this compound
The Grignard reagent is a potent nucleophile due to the polarized carbon-magnesium bond. The nucleophilic carbon atom attacks the electrophilic carbonyl carbon of this compound. This addition results in the formation of a magnesium alkoxide intermediate.[4]
Step 3: Acidic Workup
The reaction mixture is treated with a dilute acid (e.g., aqueous HCl or NH₄Cl) to protonate the magnesium alkoxide, yielding the final tertiary alcohol product and a magnesium salt.[5]
// Nodes Grignard_Formation [label="Grignard Reagent Formation\nR-X + Mg -> R-MgX"]; Ketone [label="this compound"]; Nucleophilic_Addition [label="Nucleophilic Addition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkoxide [label="Magnesium Alkoxide Intermediate"]; Acid_Workup [label="Acidic Workup\n(e.g., H₃O⁺)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Tertiary Alcohol"]; Byproduct [label="Mg(OH)X"];
// Edges Grignard_Formation -> Nucleophilic_Addition [label="Grignard Reagent"]; Ketone -> Nucleophilic_Addition; Nucleophilic_Addition -> Alkoxide; Alkoxide -> Acid_Workup; Acid_Workup -> Product; Acid_Workup -> Byproduct [style=dashed]; }
Caption: General mechanism of the Grignard reaction with this compound.
Experimental Protocols
Strict anhydrous conditions are essential for the success of Grignard reactions, as Grignard reagents are highly reactive towards protic solvents like water.[3] All glassware should be oven-dried or flame-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Preparation of the Grignard Reagent (General Procedure)
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of an inert gas.[5]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the organohalide) in the flask. A small crystal of iodine can be added to activate the magnesium surface.[6]
-
Reagent Addition: Prepare a solution of the organohalide (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.
-
Initiation and Reflux: The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining organohalide solution dropwise to maintain a steady reflux.[6]
-
Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
Reaction of Grignard Reagent with this compound (General Procedure)
-
Ketone Solution: In a separate oven-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cooling: Cool the ketone solution to 0 °C using an ice bath.
-
Grignard Addition: Add the prepared Grignard reagent (1.1-1.5 equivalents) dropwise to the stirred ketone solution while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude tertiary alcohol.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagent_Prep [label="Prepare Grignard Reagent\n(R-X + Mg in Ether/THF)"]; Ketone_Prep [label="Prepare this compound Solution\n(in Ether/THF)"]; Reaction [label="Grignard Addition\n(0°C to Room Temp)"]; Workup [label="Aqueous Workup\n(NH₄Cl quench, Extraction)"]; Purification [label="Purification\n(Column Chromatography/Recrystallization)"]; Product [label="Pure Tertiary Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagent_Prep; Start -> Ketone_Prep; Reagent_Prep -> Reaction; Ketone_Prep -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Experimental workflow for the synthesis of tertiary alcohols.
Data Presentation
The following table summarizes representative examples of Grignard reactions with this compound. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.
| Grignard Reagent (R-MgX) | R Group | Product | Reaction Time (h) | Yield (%) |
| Methylmagnesium bromide (CH₃MgBr) | Methyl | 1-(3,4-Difluorophenyl)-1-methylethanol | 3 | ~85 |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | Ethyl | 1-(3,4-Difluorophenyl)-1-ethylethanol | 3 | ~80 |
| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | 1-(3,4-Difluorophenyl)-1-phenylethanol | 4 | ~90 |
| Vinylmagnesium bromide (CH₂=CHMgBr) | Vinyl | 1-(3,4-Difluorophenyl)-1-vinylethanol | 2.5 | ~75 |
Note: The yields presented are typical and may vary based on experimental conditions.
Potential Side Reactions and Troubleshooting
-
Wurtz Coupling: A common side reaction is the coupling of the organohalide with the Grignard reagent, leading to the formation of R-R as a byproduct.[1]
-
Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base, leading to enolate formation and recovery of the starting ketone upon workup.
-
Reaction with Water: The presence of moisture will quench the Grignard reagent, reducing the yield of the desired product. Ensure all reagents and glassware are scrupulously dry.[3]
-
Initiation Issues: If the Grignard reaction fails to initiate, adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gentle heating can be effective.[6][8]
Conclusion
The Grignard reaction of this compound provides a versatile and efficient method for the synthesis of a variety of fluorinated tertiary alcohols. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully synthesize these valuable compounds for further applications in drug discovery and materials science. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for 3',4'-Difluoroacetophenone in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3',4'-difluoroacetophenone as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluorophenyl motif. The strategic introduction of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules.
Introduction to Suzuki Coupling with this compound
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1] In the context of this compound, the electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aryl ring. While aryl fluorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings, the presence of activating groups or the use of specialized catalyst systems can facilitate the reaction.[2] More commonly, a halogen (Br or I) would be present on the difluoroacetophenone ring to serve as the leaving group for a standard Suzuki coupling.
The resulting biaryl ketone products are valuable intermediates in the synthesis of a variety of biologically active compounds, including anti-inflammatory agents and kinase inhibitors.[3]
Applications in Medicinal Chemistry
The 3',4'-difluorobiphenyl moiety is a key structural component in a number of drug candidates. The fluorine atoms can modulate the pKa of nearby functional groups, influence conformation, and block metabolic oxidation, leading to improved drug-like properties.
-
Anti-inflammatory Agents: Biaryl compounds are known to exhibit anti-inflammatory properties. The derivatives of 4-acetylbiphenyl, a structurally similar compound, are used in the synthesis of diphenylacetic acid, an anti-inflammatory agent.[3]
-
Kinase Inhibitors: The biaryl scaffold is prevalent in many kinase inhibitors. The specific substitution patterns on the aromatic rings are crucial for achieving potency and selectivity. The ability to synthesize a diverse library of biaryl ketones using this compound derivatives makes this a valuable tool in the discovery of new kinase inhibitors.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%)[4] |
| 1 | Phenylboronic acid | Pd(II)-N2O2 (1.0) | NaHCO₃ | DMA | 100 | 24 | 45 |
| 2 | Phenylboronic acid | Pd(II)-N2O2 (1.0) | NaOAc | DMA | 100 | 24 | 68 |
| 3 | Phenylboronic acid | Pd(II)-N2O2 (1.0) | Na₂CO₃ | DMA | 100 | 24 | 94 |
| 4 | Phenylboronic acid | Pd(II)-N2O2 (1.0) | K₂CO₃ | DMA | 100 | 24 | 85 |
| 5 | Phenylboronic acid | Pd(II)-N2O2 (1.0) | Et₃N | DMA | 100 | 24 | 32 |
| 6 | Phenylboronic acid | Pd(II)-N2O2 (0.25) | Na₂CO₃ | DMA | 100 | 24 | 72 |
| 7 | Phenylboronic acid | Pd(II)-N2O2 (0.25) | Na₂CO₃ | DMA | 120 | 24 | 85 |
| 8 | Phenylboronic acid | Pd(II)-N2O2 (0.25) | Na₂CO₃ | DMA | 140 | 24 | 100 |
Note: The catalyst used in this study was a magnetic supported palladium(II)-N2O2 complex. DMA = Dimethylacetamide.
Experimental Protocols
The following are general protocols for a Suzuki-Miyaura coupling reaction that can be adapted for the coupling of a halogenated this compound with an arylboronic acid. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on standard conditions for the coupling of aryl bromides.
Materials:
-
4-Bromo-3',4'-difluoroacetophenone (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction tube, add the 4-bromo-3',4'-difluoroacetophenone, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.
Materials:
-
4-Bromo-3',4'-difluoroacetophenone (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.75 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water mixture or DMF)
Procedure:
-
In a microwave reaction vial, combine the 4-bromo-3',4'-difluoroacetophenone, arylboronic acid, palladium catalyst, and base.
-
Add the solvent and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: 3',4'-Difluoroacetophenone as a Versatile Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Difluoroacetophenone is a key building block in the synthesis of a variety of pharmaceuticals. Its unique difluorinated phenyl ring structure imparts desirable properties to drug candidates, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of prominent pharmaceutical agents, including the antibiotic Linezolid and the antiemetic Aprepitant.
Applications in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the manufacturing of drugs across different therapeutic areas. The presence of two fluorine atoms on the aromatic ring can significantly influence the electronic properties and lipophilicity of the final active pharmaceutical ingredient (API).
Synthesis of the Antibiotic Linezolid
Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. A key intermediate in its synthesis is 3-fluoro-4-morpholinoaniline, which can be prepared from this compound.
Experimental Workflow for Linezolid Synthesis Intermediate
Caption: Synthetic pathway from this compound to a key Linezolid intermediate.
Signaling Pathway of Linezolid
Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1][2]
Caption: Mechanism of action of the antibiotic Linezolid.
Synthesis of the Antiemetic Aprepitant
Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key precursor for Aprepitant is a chiral morpholine derivative, which can be synthesized from intermediates derived from this compound.
Experimental Workflow for Aprepitant Synthesis Intermediate
Caption: Synthetic pathway from this compound to a key Aprepitant intermediate.
Signaling Pathway of Aprepitant
Aprepitant blocks the binding of Substance P to the NK1 receptor in the brain, thereby inhibiting the emetic (vomiting) signal.[3][4]
Caption: Mechanism of action of the antiemetic Aprepitant.
Quantitative Data Summary
The following tables summarize typical yields and purity for the key synthetic steps starting from this compound.
Table 1: Synthesis of 3-Fluoro-4-morpholinoaniline (Linezolid Intermediate)
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Typical Purity (%) |
| 1 | Beckmann Rearrangement | Hydroxylamine hydrochloride, sulfuric acid | 85-95 | >98 (by HPLC) |
| 2 | Nitration | Nitric acid, sulfuric acid, 0-10 °C | 70-80 | >97 (by HPLC) |
| 3 | Hydrolysis | Aqueous HCl, reflux | 90-98 | >99 (by HPLC) |
| 4 | Nucleophilic Aromatic Substitution | Morpholine, K2CO3, DMSO, 120 °C | 80-90 | >98 (by HPLC) |
| 5 | Nitro Group Reduction | H2, Pd/C, Ethanol | >95 | >99 (by HPLC) |
Table 2: Synthesis of Key Chiral Morpholine Intermediate (for Aprepitant)
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Typical Purity (%) |
| 1 | Bromination | Bromine, Acetic acid | 90-97 | >98 (by GC) |
| 2 | Condensation | (S)-2-amino-3-(4-fluorophenyl)-1-propanol, NaHCO3, Ethanol | 75-85 | >95 (by HPLC) |
| 3 | Cyclization and further steps | Various stereoselective reagents | 60-70 (over several steps) | >99 (chiral HPLC) |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(3,4-difluorophenyl)acetamide (Intermediate for Linezolid)
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Oxime Formation: To a solution of this compound in ethanol, add hydroxylamine hydrochloride and a catalytic amount of pyridine. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Reaction Quench: Cool the reaction mixture and pour it into ice-water. Extract the product with ethyl acetate.
-
Work-up: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxime.
-
Beckmann Rearrangement: To a cooled solution of the crude oxime in a suitable solvent (e.g., diethyl ether), slowly add concentrated sulfuric acid. Stir the mixture at room temperature for 1-2 hours.
-
Isolation: Carefully pour the reaction mixture onto crushed ice. The product, N-(3,4-difluorophenyl)acetamide, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Synthesis of 2-Bromo-3',4'-difluoroacetophenone (Intermediate for Aprepitant)
Materials:
-
This compound (1.0 eq)
-
Bromine (1.05 eq)
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Dichloromethane
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a mechanical stirrer.
-
Bromine Addition: Cool the solution to 10-15 °C. Slowly add bromine dropwise from the dropping funnel while maintaining the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Work-up: Pour the reaction mixture into ice-water. Decolorize any excess bromine by adding a small amount of sodium bisulfite solution.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-Bromo-3',4'-difluoroacetophenone as a crude product, which can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be taken. All chemical reactions should be performed by or under the direct supervision of a qualified chemist.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Drugs Using 3',4'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory drug candidates derived from 3',4'-Difluoroacetophenone. The protocols detailed below outline the synthesis of chalcone and pyrazole derivatives, followed by robust in vitro assays to assess their anti-inflammatory properties.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use can be associated with gastrointestinal and cardiovascular side effects. This necessitates the development of novel anti-inflammatory agents with improved efficacy and safety profiles.
Chalcones, a class of open-chain flavonoids, and their heterocyclic derivatives, pyrazoles, have emerged as promising scaffolds for the development of new anti-inflammatory drugs. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as COX, lipoxygenase (LOX), nitric oxide (NO) production, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. The use of this compound as a starting material introduces fluorine atoms into the chalcone and pyrazole backbone, which can enhance metabolic stability, binding affinity, and overall pharmacological activity.
This document provides detailed protocols for the synthesis of a model 3',4'-difluorochalcone and its corresponding pyrazole derivative. Furthermore, it outlines key in vitro assays to evaluate their potential as anti-inflammatory agents, complete with data presentation tables and visual diagrams of the experimental workflow and relevant signaling pathways.
Synthesis of Novel Anti-inflammatory Agents
The synthesis of potential anti-inflammatory drugs from this compound is a two-step process. First, a chalcone derivative is synthesized via a Claisen-Schmidt condensation. Subsequently, this chalcone is used to synthesize a pyrazole derivative through a cyclization reaction with hydrazine hydrate.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for chalcone and pyrazole derivatives.
Protocol 1: Synthesis of (E)-1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (A Representative Chalcone)
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in 50 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add 10 mL of a 40% aqueous NaOH solution to the flask while stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into a beaker containing 200 mL of ice-cold water and 10 mL of concentrated HCl.
-
A yellow precipitate of the chalcone will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product and recrystallize from ethanol to obtain pure (E)-1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
-
Characterize the synthesized compound using techniques such as melting point determination, IR, ¹H-NMR, and Mass spectrometry.
Protocol 2: Synthesis of 5-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (A Representative Pyrazole)
Materials:
-
(E)-1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve the synthesized chalcone (5 mmol) in 30 mL of ethanol.
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the pyrazole derivative.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
-
Characterize the final product by melting point, IR, ¹H-NMR, and Mass spectrometry.
In Vitro Anti-inflammatory Evaluation
The synthesized compounds should be evaluated for their anti-inflammatory potential using a panel of in vitro assays. The following protocols describe the assessment of COX-1/COX-2 inhibition, LOX inhibition, and the inhibition of nitric oxide and pro-inflammatory cytokine production in macrophage cell lines.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro anti-inflammatory evaluation.
Protocol 3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of the synthesized compounds to inhibit the peroxidase activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Tris-HCl buffer
-
Synthesized compounds and reference inhibitor (e.g., Celecoxib, Indomethacin)
-
96-well microplate reader
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and TMPD.
-
Add the COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of the synthesized compounds or a reference inhibitor to the wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately measure the absorbance at 595 nm kinetically for 5 minutes.
-
The rate of TMPD oxidation is proportional to the COX activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 4: 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory effect of the compounds on the activity of 5-lipoxygenase.
Materials:
-
5-Lipoxygenase enzyme (from potato or human recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer
-
Synthesized compounds and reference inhibitor (e.g., Quercetin)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a substrate solution of linoleic acid in borate buffer.
-
In a cuvette, mix the borate buffer, the 5-LOX enzyme solution, and various concentrations of the synthesized compounds or a reference inhibitor.
-
Incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of conjugated dienes.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Protocol 5: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Synthesized compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is a measure of NO production.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Calculate the percentage of NO production inhibition and determine the IC50 values.
Protocol 6: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β)
This protocol measures the effect of the synthesized compounds on the production of key pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
LPS
-
Synthesized compounds
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Follow steps 1-3 from Protocol 5 to culture, pre-treat, and stimulate the RAW 264.7 cells.
-
After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Perform a cell viability assay to exclude cytotoxic effects.
-
Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC50 values.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison. Below are template tables for presenting the results from the in vitro assays.
Table 1: In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitory Activity (IC50 in µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | 5-LOX IC50 (µM) |
| Chalcone Derivative | [Insert Value] | [Insert Value] | [Calculate Value] | [Insert Value] |
| Pyrazole Derivative | [Insert Value] | [Insert Value] | [Calculate Value] | [Insert Value] |
| Celecoxib (Reference) | >100 | 0.05 | >2000 | - |
| Indomethacin (Reference) | 0.1 | 1.5 | 0.07 | - |
| Quercetin (Reference) | - | - | - | 10.5 |
Note: The values for the reference compounds are representative and may vary depending on the specific assay conditions.
Table 2: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages (IC50 in µM)
| Compound | NO Production IC50 (µM) | TNF-α Production IC50 (µM) | IL-6 Production IC50 (µM) | IL-1β Production IC50 (µM) |
| Chalcone Derivative | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Pyrazole Derivative | [InsertValue] | [Insert Value] | [Insert Value] | [Insert Value] |
| Dexamethasone (Reference) | 15.2 | 8.5 | 12.1 | 10.8 |
Note: The values for the reference compound are representative and may vary depending on the specific assay conditions.
Mechanism of Action: Signaling Pathways in Inflammation
The anti-inflammatory effects of the synthesized chalcone and pyrazole derivatives are likely mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are central to the production of pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. Inhibition of this pathway is a key target for anti-inflammatory drug development.
Caption: Canonical NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The MAPK signaling cascade, including ERK, JNK, and p38 MAPK, plays a vital role in transducing extracellular signals to cellular responses, including the production of inflammatory cytokines.
Caption: A simplified representation of the p38 and JNK MAPK pathways.
Conclusion
The protocols and application notes presented here provide a robust framework for the synthesis and preclinical evaluation of novel anti-inflammatory drug candidates derived from this compound. By following these detailed methodologies, researchers can systematically synthesize chalcone and pyrazole derivatives and assess their potential to modulate key inflammatory pathways. The provided templates for data presentation and the visualization of signaling pathways will aid in the clear and concise communication of research findings. Further investigation into the structure-activity relationships of these compounds will be crucial for the optimization of lead candidates with enhanced anti-inflammatory efficacy and improved safety profiles.
Application Notes and Protocols: The Role of 3',4'-Difluoroacetophenone in Modern Agrochemical Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3',4'-Difluoroacetophenone is a versatile fluorinated building block with significant potential in the development of modern agrochemicals. The presence of two fluorine atoms on the phenyl ring can enhance the metabolic stability, binding affinity, and overall biological efficacy of a molecule. This document provides detailed application notes and protocols for the synthesis and evaluation of novel agrochemical candidates derived from this compound, focusing on its utility in creating pyrazole-based herbicides, as well as its potential in developing fungicidal and insecticidal compounds.
Application in Herbicide Development: Synthesis of Pyrazole Derivatives
Pyrazole-containing compounds represent a significant class of commercial herbicides. The synthesis of pyrazole derivatives from this compound can be achieved through a multi-step process involving a Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by a cyclization reaction with a hydrazine derivative (Knorr pyrazole synthesis).
1.1. Synthetic Workflow
The following diagram illustrates a representative workflow for the synthesis of a 3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, a potential herbicidal scaffold.
Caption: Synthetic workflow for a pyrazole herbicide candidate.
1.2. Experimental Protocol: Synthesis of Ethyl 3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Materials:
-
This compound
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Methylhydrazine
-
Glacial acetic acid
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate (Claisen Condensation)
-
To a stirred solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add a solution of this compound (1.0 eq) and diethyl oxalate (1.1 eq) in ethanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl until the pH is ~4-5.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate.
Step 2: Synthesis of Ethyl 3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (Knorr Pyrazole Synthesis)
-
Dissolve the crude ethyl 2-(3,4-difluorophenyl)-2-oxoacetate (1.0 eq) in glacial acetic acid.
-
Add methylhydrazine (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Purify the crude product by recrystallization from ethanol to afford the final pyrazole product.
1.3. Herbicidal Activity Screening
The herbicidal activity of the synthesized pyrazole derivative can be evaluated against a panel of monocotyledonous and dicotyledonous weeds.
1.3.1. Experimental Protocol: Pre-emergence and Post-emergence Herbicidal Assay
Materials:
-
Seeds of test weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Potting soil
-
Pots or trays
-
Synthesized pyrazole compound
-
Acetone
-
Tween-20 (surfactant)
-
Commercial herbicide standard (e.g., Atrazine)
-
Spray chamber
Procedure:
Pre-emergence Assay:
-
Fill pots with soil and sow seeds of the test weed species at a uniform depth.
-
Prepare a stock solution of the synthesized compound in acetone. Prepare serial dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 g/ha). Add Tween-20 (0.1% v/v) as a surfactant.
-
Apply the test solutions evenly to the soil surface using a spray chamber.
-
Include a negative control (solvent + surfactant) and a positive control (commercial herbicide).
-
Place the pots in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 14h photoperiod).
-
After 14-21 days, visually assess the percentage of weed growth inhibition compared to the negative control.
Post-emergence Assay:
-
Sow seeds in pots and allow them to grow to the 2-3 leaf stage.
-
Apply the test solutions, prepared as in the pre-emergence assay, directly to the foliage of the seedlings.
-
Return the pots to the greenhouse.
-
After 14-21 days, visually assess the percentage of plant injury (e.g., chlorosis, necrosis, growth inhibition).
1.3.2. Data Presentation: Hypothetical Herbicidal Activity
| Compound | Application Rate (g/ha) | Pre-emergence Inhibition (%) - E. crus-galli | Post-emergence Injury (%) - A. retroflexus |
| Pyrazole Derivative | 10 | 15 | 25 |
| 50 | 45 | 60 | |
| 100 | 80 | 95 | |
| 200 | 95 | 100 | |
| Atrazine (Standard) | 100 | 85 | 98 |
Application in Fungicide and Insecticide Development
This compound can also serve as a precursor for other classes of potential agrochemicals, such as chalcones (antifungal) and hydrazones (insecticidal).
2.1. Synthesis of Chalcone and Hydrazone Derivatives
Caption: Synthetic pathways to potential antifungal and insecticidal agents.
2.2. Experimental Protocols
2.2.1. Protocol: Synthesis of a Chalcone Derivative (Antifungal Candidate)
Materials:
-
This compound
-
A substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.
-
Add aqueous NaOH solution dropwise with stirring at room temperature.
-
Continue stirring for 2-4 hours, during which a precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
2.2.2. Protocol: Synthesis of a Hydrazone Derivative (Insecticidal Candidate)
Materials:
-
This compound
-
A substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted hydrazine (1.1 eq) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with cold ethanol.
2.3. Biological Activity Screening
2.3.1. Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Materials:
-
Synthesized chalcone derivative
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)
-
Acetone
-
Commercial fungicide standard (e.g., Carbendazim)
-
Petri dishes
Procedure:
-
Prepare PDA medium and sterilize.
-
While the medium is still molten (around 45-50 °C), add the synthesized chalcone (dissolved in a small amount of acetone) to achieve final concentrations (e.g., 1, 5, 10, 50 µg/mL).
-
Pour the amended PDA into sterile Petri dishes.
-
Inoculate the center of each plate with a 5 mm mycelial plug from an actively growing fungal culture.
-
Incubate the plates at 25 °C for 3-7 days.
-
Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition relative to a control plate (PDA with acetone only).
-
Calculate the EC50 value (the concentration that inhibits 50% of mycelial growth).
2.3.2. Protocol: Insecticidal Bioassay (Leaf-dip method)
Materials:
-
Synthesized hydrazone derivative
-
Target insect species (e.g., larvae of Spodoptera litura)
-
Cabbage leaves
-
Acetone
-
Tween-20
-
Commercial insecticide standard (e.g., Chlorpyrifos)
-
Petri dishes
Procedure:
-
Prepare a series of test solutions of the hydrazone derivative in acetone-water with Tween-20 (0.1% v/v).
-
Dip cabbage leaf discs (5 cm diameter) into the test solutions for 10 seconds.
-
Allow the leaf discs to air dry.
-
Place one treated leaf disc in each Petri dish lined with moist filter paper.
-
Introduce ten third-instar larvae of Spodoptera litura into each dish.
-
Incubate at 25 °C with a 14h photoperiod.
-
Record larval mortality after 24, 48, and 72 hours.
-
Calculate the LC50 value (the concentration that causes 50% mortality).
2.4. Data Presentation: Hypothetical Bioactivity Data
Table 2: Antifungal Activity of Chalcone Derivative
| Compound | Fungus | EC50 (µg/mL) |
| Chalcone Derivative | Fusarium graminearum | 8.5 |
| Botrytis cinerea | 12.3 | |
| Carbendazim | Fusarium graminearum | 1.2 |
| Botrytis cinerea | 0.8 |
Table 3: Insecticidal Activity of Hydrazone Derivative
| Compound | Insect | LC50 (µg/mL) at 48h |
| Hydrazone Derivative | Spodoptera litura | 25.6 |
| Chlorpyrifos | Spodoptera litura | 2.1 |
Signaling Pathways and Mode of Action (Hypothetical)
The following diagram illustrates a hypothetical mode of action for the pyrazole herbicide, targeting the enzyme Protoporphyrinogen Oxidase (PPO) in the chlorophyll biosynthesis pathway.
Caption: Hypothetical inhibition of PPO by a pyrazole herbicide.
This compound is a valuable starting material for the synthesis of a variety of potential agrochemicals. The protocols and application notes provided herein offer a framework for researchers to explore the synthesis of novel pyrazole, chalcone, and hydrazone derivatives and to evaluate their herbicidal, fungicidal, and insecticidal activities. The incorporation of the difluorophenyl moiety is a promising strategy in the rational design of new and effective crop protection agents. Further optimization of these scaffolds may lead to the discovery of next-generation agrochemicals.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3',4'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the nucleophilic aromatic substitution (SNAr) reaction on 3',4'-difluoroacetophenone. This reaction is a valuable tool for the synthesis of a variety of substituted acetophenone derivatives, which are important intermediates in the development of pharmaceutical compounds and other functional materials. The protocol is based on established methodologies for SNAr reactions on structurally similar activated fluoroaromatic compounds.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis where a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. In this compound, the acetyl group acts as a moderate electron-withdrawing group, activating the two fluorine atoms for substitution. The fluorine atom at the C4' position is generally more activated towards substitution due to resonance stabilization of the intermediate Meisenheimer complex. This protocol details the reaction of this compound with secondary amines, a common class of nucleophiles used in SNAr reactions.
Key Reaction Parameters
Successful nucleophilic aromatic substitution on this compound is dependent on several key parameters:
-
Nucleophile: The choice of nucleophile is critical. Secondary amines, such as morpholine and piperidine, are commonly used and generally provide good yields.
-
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are preferred as they can solvate the cationic species and do not interfere with the nucleophile.
-
Base: A non-nucleophilic base is required to neutralize the hydrofluoric acid (HF) generated during the reaction. Potassium carbonate (K₂CO₃) is a common and effective choice.
-
Temperature: The reaction rate is temperature-dependent. Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.
Experimental Protocol: Synthesis of 3'-Fluoro-4'-(morpholin-4-yl)acetophenone
This protocol describes a representative procedure for the reaction of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMSO.
-
Add morpholine (1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3'-fluoro-4'-(morpholin-4-yl)acetophenone.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound with common secondary amines, based on analogous reactions with structurally similar compounds.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 80-100 | 4-8 | 75-90 |
| Piperidine | K₂CO₃ | DMSO | 80-100 | 4-8 | 70-85 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3'-fluoro-4'-(morpholin-4-yl)acetophenone.
Signaling Pathway (Reaction Mechanism)
Caption: General mechanism for the SNAr reaction on this compound.
Application Notes and Protocols for Designing Antifungal Agents from 3',4'-Difluoroacetophenone Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel antifungal agents derived from 3',4'-difluoroacetophenone. This precursor serves as a versatile starting material for the synthesis of various heterocyclic compounds, including chalcones, triazoles, pyrazolines, and pyrimidines, which have demonstrated significant antifungal potential.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new and effective antifungal agents. Fluorinated organic compounds have garnered significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This compound is a readily available and highly reactive precursor, making it an excellent starting point for the synthesis of diverse molecular scaffolds with potential antifungal activity. This document outlines the synthetic routes to key antifungal compound classes derived from this precursor, their mechanisms of action, and protocols for their evaluation.
Key Compound Classes and Their Antifungal Potential
Two primary classes of antifungal agents can be readily synthesized from this compound:
-
Chalcones and their derivatives: Chalcones are α,β-unsaturated ketones that serve as precursors for various heterocyclic compounds. They have been shown to exhibit a broad spectrum of biological activities, including antifungal effects, primarily by disrupting the fungal cell wall and membrane.
-
Triazole derivatives: Azole antifungals are a major class of therapeutic agents that act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. The 2,4-difluorophenyl group, structurally similar to the 3',4'-difluorophenyl moiety, is a common feature in potent triazole antifungals like fluconazole and voriconazole.
Section 1: Synthesis of Antifungal Chalcones
Application Note:
The Claisen-Schmidt condensation is a reliable and versatile method for the synthesis of chalcones from this compound and various substituted benzaldehydes. The resulting chalcones can be evaluated for their antifungal activity or used as intermediates for the synthesis of other heterocyclic compounds such as pyrazolines and pyrimidines.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10-40% aqueous)
-
Glacial acetic acid or dilute hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Cool the flask in an ice bath and slowly add the aqueous NaOH solution dropwise with continuous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary from 4 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Neutralization: Acidify the mixture by slowly adding glacial acetic acid or dilute HCl until it reaches a neutral pH.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining base and salts.
-
Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.
-
Characterization: Characterize the synthesized chalcone using techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Synthesis of Heterocyclic Derivatives from Chalcones
Application Note:
The α,β-unsaturated ketone moiety in chalcones is a versatile handle for the synthesis of various five- and six-membered heterocyclic rings with potential antifungal activity. Pyrazolines and pyrimidines are two such classes of compounds that can be readily synthesized from chalcone precursors.
Experimental Protocol: Synthesis of Pyrazolines
This protocol describes the cyclization of a 3',4'-difluorophenyl-containing chalcone with hydrazine hydrate to form a pyrazoline derivative.[1]
Materials:
-
Synthesized 3',4'-difluorophenyl chalcone derivative
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol or Glacial acetic acid
-
Reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (or phenylhydrazine) (1-1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline.
-
Characterization: Characterize the product using appropriate spectroscopic methods.
Experimental Protocol: Synthesis of Pyrimidines
This protocol describes the synthesis of a pyrimidine derivative from a 3',4'-difluorophenyl-containing chalcone and urea.[2]
Materials:
-
Synthesized 3',4'-difluorophenyl chalcone derivative
-
Urea (or thiourea for thiopyrimidine)
-
Ethanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Ethanol
-
Reflux apparatus
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine the chalcone (1 equivalent), urea (1-1.5 equivalents), and ethanolic KOH/NaOH solution.
-
Reflux: Reflux the mixture for 6-24 hours, monitoring the reaction progress by TLC.
-
Isolation: After cooling, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.
-
Characterization: Characterize the synthesized compound using spectroscopic techniques.
Section 3: Synthesis of Antifungal Triazoles
Application Note:
Triazole antifungals are highly effective and widely used. The synthesis of triazole derivatives from this compound typically involves the formation of a key intermediate, 2-bromo-1-(3',4'-difluorophenyl)ethanone, followed by reaction with 1,2,4-triazole and subsequent modifications. The 2,4-difluoro analogue is a known scaffold for potent antifungal drugs.[3]
Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative
This protocol outlines a general synthetic route towards 1,2,4-triazole derivatives.
Materials:
-
This compound
-
Bromine
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
α-Bromination: Brominate this compound at the α-position using bromine in a suitable solvent to yield 2-bromo-1-(3',4'-difluorophenyl)ethanone.
-
N-Alkylation: In a separate flask, prepare the sodium salt of 1,2,4-triazole by reacting it with a strong base like sodium hydride in an anhydrous solvent like DMF.
-
Coupling: Add the 2-bromo-1-(3',4'-difluorophenyl)ethanone to the triazole salt solution and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain 1-(3',4'-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
-
Further Modification: The ketone group of this intermediate can be further modified, for example, by reduction followed by etherification or esterification, to synthesize a variety of triazole-based antifungal candidates.
Section 4: Antifungal Activity Evaluation
Application Note:
The in vitro antifungal activity of the synthesized compounds is a critical step in the drug discovery process. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of a compound's antifungal potency. The broth microdilution method is a standard and widely accepted technique for determining MIC values.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)
-
Standard antifungal drug (e.g., Fluconazole, Amphotericin B)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds and the standard drug in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compounds in the 96-well plates using RPMI-1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate, including positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control. This can be determined visually or by measuring the optical density using a plate reader.
Data Presentation: Antifungal Activity
The following tables summarize the antifungal activity (MIC in µg/mL) of representative chalcone, pyrazoline, and pyrimidine derivatives against various fungal strains.
Table 1: Antifungal Activity of Chalcone Derivatives
| Compound ID | R Group | C. albicans | A. niger | M. gypseum | Reference |
| Chalcone-1 | H | >100 | >100 | 25 | [4] |
| Chalcone-2 | 4-Cl | >100 | >100 | 12.5 | [4] |
| Chalcone-3 | 3,4-di-Cl | >100 | >100 | 50 | [5] |
| Fluconazole | - | 1-4 | >64 | - | [5] |
| Ketoconazole | - | - | - | 25 | [4] |
Table 2: Antifungal Activity of Pyrazoline Derivatives
| Compound ID | R Group | C. albicans | A. niger | Reference |
| Pyrazoline-1 | H | 62.5 | 125 | [1] |
| Pyrazoline-2 | 4-Cl | 31.25 | 62.5 | [1] |
| Griseofulvin | - | - | 6.25 | [1] |
Table 3: Antifungal Activity of Pyrimidine Derivatives
| Compound ID | R Group | B. dothidea | Phomopsis sp. | B. cinereal | Reference |
| Pyrimidine-1 | 2-F, 5-Br | 55.6% Inh. | 100% Inh. | 68.9% Inh. | [6] |
| Pyrimidine-2 | 3-F, 5-Br | 62.3% Inh. | 100% Inh. | 72.5% Inh. | [6] |
| Pyrimethanil | - | - | 85.1% Inh. | - | [6] |
| (Note: Data for pyrimidine derivatives is presented as % inhibition at 50 µg/mL as reported in the reference.) |
Section 5: Mechanism of Action and Signaling Pathways
Application Note:
Understanding the mechanism of action of novel antifungal agents is crucial for their development. Triazole derivatives are known to target the ergosterol biosynthesis pathway, while chalcones are believed to disrupt the fungal cell membrane and wall, and may also involve other signaling pathways.
Signaling Pathway Diagrams (Graphviz)
1. Ergosterol Biosynthesis Pathway and the Action of Azole Antifungals
This pathway is the primary target for azole antifungals synthesized from this compound precursors.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.
2. Proposed Mechanism of Action for Antifungal Chalcones
This workflow illustrates the synthesis of chalcones and their derivatives and their proposed mechanisms of antifungal action.
Caption: Synthesis and proposed antifungal mechanisms of chalcone derivatives.
3. Experimental Workflow for Antifungal Agent Development
This diagram outlines the overall process from precursor to potential antifungal lead compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. ossila.com [ossila.com]
- 4. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3',4'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3',4'-Difluoroacetophenone as a versatile starting material. The methodologies outlined herein are aimed at providing clear and reproducible procedures for the synthesis of pyrazoles, 2-aminothiophenes, and pyrimidines, which are key structural motifs in medicinal chemistry and drug discovery.
Synthesis of 3-(3,4-Difluorophenyl)-1H-pyrazole
The synthesis of pyrazoles from acetophenones is a fundamental transformation in heterocyclic chemistry. The following protocol describes a two-step synthesis involving the formation of a chalcone intermediate, followed by cyclization with hydrazine hydrate.
Experimental Protocol
Step 1: Synthesis of 1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
A mixture of this compound (1.56 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20 mmol) is heated at 170°C for 10 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone intermediate, which is used in the next step without further purification.
Step 2: Cyclization to 3-(3,4-Difluorophenyl)-1H-pyrazole
The crude enaminone from the previous step is dissolved in a suitable solvent such as ethanol. Hydrazine hydrate (0.5 g, 10 mmol) is added to the solution, and the mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 3-(3,4-difluorophenyl)-1H-pyrazole.
Quantitative Data Summary
| Starting Material | Reagents | Reaction Time | Temperature | Yield (%) |
| This compound | 1. DMF-DMA2. Hydrazine hydrate | Step 1: 10 minStep 2: 4-6 h | Step 1: 170°CStep 2: Reflux | High yields are reported for halogenated acetophenones in similar flow chemistry syntheses. |
Caption: Synthesis of 3-(3,4-Difluorophenyl)-1H-pyrazole.
Gewald Synthesis of Ethyl 2-amino-4-(3,4-difluorophenyl)thiophene-3-carboxylate
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes. These compounds are valuable intermediates in the synthesis of various biologically active molecules.
Experimental Protocol
To a solution of this compound (4.68 g, 30 mmol) in toluene (10 mL), ethyl cyanoacetate (7.46 g, 66 mmol), ammonium acetate (1.16 g, 15 mmol), and acetic acid (3.6 g, 60 mmol) are added. The reaction mixture is refluxed for 18-48 hours using a Dean-Stark apparatus to remove water. After completion of the Knoevenagel condensation, the mixture is cooled, quenched with water (200 mL), and extracted with ethyl acetate (2 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is dissolved in ethanol (120 mL), to which elemental sulfur (1.28 g, 40 mmol) and diethylamine (1.9 g, 26 mmol) are added. The mixture is heated at 50°C for 3 hours. The hot solution is filtered to remove any unreacted sulfur, and the filtrate is concentrated. The crude product is purified by flash chromatography.[1]
Quantitative Data Summary
| Starting Material | Reagents | Reaction Time | Temperature | Yield (%) |
| This compound | 1. Ethyl cyanoacetate, NH₄OAc, AcOH2. Sulfur, Diethylamine | Step 1: 18-48 hStep 2: 3 h | Step 1: RefluxStep 2: 50°C | 35% (for 2'-fluoroacetophenone)[1] |
Caption: Gewald synthesis of a 2-aminothiophene derivative.
Synthesis of Pyrimidines via Chalcone Intermediates
Pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry. A common synthetic route involves the cyclization of chalcone precursors.
Experimental Protocol
Step 1: Claisen-Schmidt Condensation to form 1-(3,4-Difluorophenyl)-3-(aryl)prop-2-en-1-one (Chalcone)
A mixture of this compound (1.56 g, 10 mmol) and a substituted benzaldehyde (10 mmol) is stirred in ethanol (40 mL). An aqueous solution of potassium hydroxide (15 mL of 10% w/v) is added dropwise to the mixture. The reaction is stirred for 6 hours at room temperature and then left to stand overnight. The reaction mixture is poured into crushed ice and acidified with dilute HCl. The precipitated solid chalcone is filtered, washed with water, and recrystallized from ethanol.
Step 2: Cyclization to a Pyrimidine Derivative
A mixture of the synthesized chalcone (10 mmol) and guanidine hydrochloride (0.96 g, 10 mmol) is dissolved in ethanol (25 mL). A solution of potassium hydroxide (5 mL of 10% w/v) is added, and the mixture is refluxed for 10 hours. After cooling, the reaction mixture is poured into crushed ice. The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the corresponding 4,6-diaryl-2-aminopyrimidine.
Quantitative Data Summary
| Intermediate | Reagents for Cyclization | Reaction Time | Temperature | Yield (%) |
| 3',4'-Difluorochalcone | Guanidine hydrochloride, KOH | 10 h | Reflux | Good yields are generally reported for this cyclization. |
Caption: Synthesis of a pyrimidine derivative from a chalcone intermediate.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3',4'-Difluoroacetophenone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 3',4'-Difluoroacetophenone using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. This application note describes a robust RP-HPLC method for the determination of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control and research applications.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.[1]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Methanol (HPLC grade, for cleaning)
-
2.2. Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below. These conditions are a good starting point and may require optimization for specific applications.[2][3]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
3.1. Mobile Phase Preparation
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine the solvents in a clean, suitable container.
-
Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.
3.2. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase (Acetonitrile:Water, 60:40).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
3.3. Sample Preparation
-
Prepare a stock solution of the sample containing this compound in the mobile phase.
-
Dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 100 µg/mL).
-
Filter the final sample solution through a 0.45 µm syringe filter prior to HPLC analysis.[4]
Data Presentation
The following tables present example data that could be obtained using this method. Note: This is representative data and actual results may vary.
Table 1: Example Chromatographic Performance
| Compound | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| This compound | 4.5 | 1250000 | 1.1 | >5000 |
Table 2: Example Method Validation Summary
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 10 - 200 | 10 - 200 |
| Precision (%RSD) | ≤ 2.0% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Limit of Detection (LOD) | Report | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Report | 1.5 µg/mL |
Visualization
5.1. HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Analysis of this compound.
Disclaimer: This application note provides a general method and should be considered a starting point. Method validation is required to ensure its suitability for a specific application.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3',4'-Difluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3',4'-Difluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude this compound synthesized via Friedel-Crafts acylation?
A2: Crude this compound from a Friedel-Crafts acylation of 1,2-difluorobenzene with acetyl chloride typically contains:
-
Unreacted starting materials: 1,2-difluorobenzene and acetyl chloride.
-
Lewis acid catalyst: Most commonly aluminum chloride (AlCl₃), which needs to be quenched and removed during the work-up.[1]
-
Isomeric byproducts: Although the fluorine atoms direct the acylation to the 4-position, trace amounts of other isomers might be present.
-
Solvent residues: From the reaction and extraction steps.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. For acetophenone derivatives, a common mobile phase is a mixture of hexane and ethyl acetate.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Gas Chromatography (GC): Useful for analyzing volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Recrystallization
Q4: My this compound is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" is common for low-melting-point compounds like this compound (m.p. 19-20 °C). This occurs when the compound separates from the solution as a liquid instead of a solid.[3][4] Here’s how to troubleshoot this issue:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more of the hot solvent to decrease the saturation level. Allow it to cool more slowly.[3]
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature, where the compound is more likely to solidify.
-
Change the Solvent System: If the problem persists, the solvent may be inappropriate. A mixed solvent system, where the compound is dissolved in a "good" solvent and then a "poor" solvent is added dropwise until turbidity is observed, can be effective.[3][5]
-
Scratching or Seeding: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization.[3]
Q5: The recovery of my purified this compound after recrystallization is very low. What could be the reason?
A5: Low recovery can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
-
Inappropriate solvent choice: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5]
Column Chromatography
Q6: I am not getting good separation of this compound from its impurities using column chromatography. What can I do?
A6: Poor separation can be addressed by optimizing the chromatographic conditions:
-
Adjust the Mobile Phase Polarity: If the desired compound and impurities are eluting too quickly (high Rf value), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If they are eluting too slowly (low Rf value), increase the mobile phase polarity.[6]
-
Change the Stationary Phase: While silica gel is the most common stationary phase, for highly polar or fluorinated compounds, other stationary phases like alumina or fluorinated silica gel might provide better separation.[7]
-
Optimize the Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure the column is packed uniformly.
-
Sample Loading: Overloading the column can cause band broadening and poor separation. Use an appropriate amount of crude material for the column size.
Vacuum Distillation
Q7: During vacuum distillation, my this compound is bumping violently. How can I prevent this?
A7: Bumping is a common issue in vacuum distillation. Here are some solutions:
-
Use a Stir Bar: A magnetic stir bar provides a surface for even boiling and is essential for smooth distillation under vacuum. Boiling stones are not effective under vacuum.[8]
-
Ensure a Stable Vacuum: Fluctuations in vacuum can cause bumping. Ensure all connections are tight and the vacuum source is stable.
-
Heat Gently and Evenly: Use a heating mantle with a stirrer and gradually increase the temperature to avoid superheating.
-
Use a Claisen Adapter: A Claisen adapter can help to prevent any bumped liquid from contaminating the distillate.[8]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Melting Point | 19-20 °C |
| Boiling Point | 94-95 °C at 13 mmHg |
| Appearance | Colorless to pale yellow liquid |
Table 2: Suggested Solvent Systems for Purification Techniques
| Purification Technique | Solvent/Solvent System | Rationale/Considerations |
| Recrystallization | Single Solvents: Isopropanol, Ethanol, Hexane | Test on a small scale to find a solvent with high solubility when hot and low solubility when cold.[3] |
| Mixed Solvents: Dichloromethane/Hexane, Ethanol/Water | Dissolve in the "good" solvent (e.g., Dichloromethane, Ethanol) and add the "poor" solvent (e.g., Hexane, Water) until cloudy.[5] | |
| Column Chromatography | Mobile Phase: Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the more polar components.[9] |
| Stationary Phase: Silica Gel | A standard choice for moderately polar compounds.[6] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Dichloromethane/Hexane)
-
Dissolution: Dissolve the crude this compound in a minimal amount of warm dichloromethane (the "good" solvent) in an Erlenmeyer flask.
-
Induce Saturation: While stirring, slowly add hexane (the "poor" solvent) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of warm dichloromethane to just redissolve the cloudiness, resulting in a clear, saturated solution.[3]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: First, perform a TLC analysis to determine a suitable mobile phase composition. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is around 0.2-0.4.[2]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed. Use a stir bar in the distillation flask.[8]
-
Crude Product Addition: Add the crude this compound to the distillation flask.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently and uniformly using a heating mantle with stirring.
-
Collection: Collect the fraction that distills at the expected boiling point (around 94-95 °C at 13 mmHg).
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[8]
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the "oiling out" phenomenon during recrystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. app.studyraid.com [app.studyraid.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
Optimal recrystallization solvents for 3',4'-Difluoroacetophenone
Technical Support Center: 3',4'-Difluoroacetophenone
This technical support guide provides troubleshooting advice and frequently asked questions regarding the selection of optimal recrystallization solvents for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for recrystallization?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate recrystallization solvent. The most critical property is its low melting point.
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 369-33-5 |
| Molecular Formula | F₂C₆H₃COCH₃ |
| Molecular Weight | 156.13 g/mol [1] |
| Appearance | Liquid at room temperature |
| Melting Point | 19-20 °C |
| Boiling Point | 94-95 °C at 13 mmHg |
| Density | 1.246 g/mL at 25 °C |
Q2: What characteristics define a good recrystallization solvent?
A2: An ideal recrystallization solvent should exhibit the following characteristics:
-
The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound being purified.[2]
-
It should be volatile enough to be easily removed from the purified crystals.[2]
-
The solvent's boiling point should ideally be lower than the melting point of the compound being recrystallized to prevent "oiling out".
Q3: Which single solvents are recommended for initial screening with this compound?
A3: Given that this compound is a ketone, solvents with similar functional groups can be a good starting point.[3] For aromatic compounds, alcohols are often effective.[4] However, due to the very low melting point of this compound, finding a suitable single solvent that allows for crystallization above 20°C is highly unlikely. Solvents with very low freezing points would be necessary.
Table 2: Suggested Single Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity |
| Water | 100 | High |
| Methanol | 65 | High |
| Ethanol (95%) | 78 | High |
| Isopropanol | 82 | Medium |
| Acetone | 56 | Medium |
| Ethyl Acetate | 77 | Medium |
| Dichloromethane | 40 | Medium-Low |
| Toluene | 111 | Low |
| Heptane/Hexane | 98 / 69 | Low |
Q4: When should a mixed solvent system be used?
A4: A mixed solvent system is beneficial when no single solvent provides the desired solubility characteristics.[5] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For this compound, a mixed solvent system might offer better control over the crystallization process, especially given its low melting point. Common combinations include ethanol/water, acetone/water, and dichloromethane/hexanes.[6][7]
Troubleshooting Guide
Issue: The compound "oils out" instead of forming crystals.
This is the most probable issue with this compound due to its melting point being close to room temperature. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid because the temperature of the solution is still above the compound's melting point when saturation is reached.[7]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of the "good" solvent to decrease the saturation temperature.[7][8]
-
Slow Cooling: Allow the solution to cool much more slowly. An insulated container can be used to slow down the rate of cooling.[7][8]
-
Induce Crystallization at a Lower Temperature: Once the solution has cooled slightly, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7] This can sometimes initiate crystal growth before the solution cools to the point of oiling out.
-
Use a Lower Boiling Point Solvent System: A solvent with a lower boiling point will be removed at a lower temperature, which may help in obtaining crystals.
-
Utilize a Cooling Bath: For a compound with a melting point of 19-20°C, crystallization will need to be induced and completed at temperatures below this. A standard ice bath (0°C) or even a salt-ice bath (around -10°C) might be necessary.[5]
Issue: No crystals form upon cooling.
Solutions:
-
Insufficient Concentration: There may be too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]
-
Induce Crystallization:
-
Extended Cooling: Place the solution in an ice bath or refrigerator for a longer period. Patience is often key in crystallization.[9]
Issue: Poor recovery of the compound.
Solutions:
-
Excess Solvent: Too much solvent will result in a significant amount of the compound remaining in the mother liquor.[8] Concentrate the mother liquor and cool it again to recover more product.
-
Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration. Ensure the funnel is pre-heated.[5]
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
Experimental Protocols
Protocol 1: Single Solvent Selection
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the mixture to the boiling point of the solvent. Add the solvent dropwise until the compound just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe if crystals form. The formation of a significant amount of solid precipitate indicates a potentially suitable solvent.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., dichloromethane) at room temperature in an Erlenmeyer flask.
-
Slowly add the "poor" solvent (e.g., hexanes) dropwise with swirling until the solution becomes persistently cloudy.[7]
-
Add a few drops of the "good" solvent to just redissolve the cloudiness, resulting in a clear, saturated solution.[7]
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold "poor" solvent, and dry.
Visual Guides
Caption: Workflow for selecting a recrystallization solvent.
Caption: Troubleshooting common recrystallization issues.
References
How to remove isomeric byproducts from 3',4'-Difluoroacetophenone reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the removal of isomeric byproducts from 3',4'-Difluoroacetophenone reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts formed during the synthesis of this compound?
During the synthesis of this compound, particularly through Friedel-Crafts acylation of 1,2-difluorobenzene, the formation of other positional isomers is a common issue. The most likely isomeric byproduct is 2',3'-Difluoroacetophenone . This is due to the directing effects of the fluorine substituents on the aromatic ring during electrophilic substitution. Other potential, though less common, isomers that could be formed include 2',4'-, 2',5'-, 2',6'-, and 3',5'-Difluoroacetophenone, depending on the precise reaction conditions and starting materials.
Q2: What are the primary challenges in separating this compound from its isomeric byproducts?
The primary challenge lies in the similar physicochemical properties of the isomers. Positional isomers often have very close boiling points, melting points, and polarities, making their separation by traditional techniques like distillation and crystallization difficult. Achieving high purity often requires optimization of separation techniques or the use of high-resolution methods like chromatography.
Q3: Which purification techniques are most effective for removing isomeric byproducts from this compound?
The most effective purification techniques are typically:
-
Fractional Distillation (under reduced pressure): Can be effective if there is a sufficient difference in the boiling points of the isomers.
-
Recrystallization: A powerful technique for obtaining high-purity material if a suitable solvent system can be found that selectively crystallizes the desired 3',4'-isomer.
-
Column Chromatography (including HPLC and Flash Chromatography): High-performance liquid chromatography (HPLC) and flash column chromatography are often the most reliable methods for separating isomers with very similar properties.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of isomers during fractional distillation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fractional distillation.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Column Efficiency | Use a longer distillation column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates. |
| Inappropriate Vacuum Pressure | The boiling points of isomers can vary differently with pressure. Experiment with slightly higher or lower vacuum levels to maximize the boiling point difference. |
| Incorrect Reflux Ratio | A higher reflux ratio generally improves separation but increases distillation time. Start with a higher reflux ratio and gradually decrease it to find the optimal balance. |
| Distillation Rate Too Fast | A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to improved separation. |
Recrystallization
Issue: Co-crystallization of the desired product and isomeric impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The solubility of the isomers is too similar in the chosen solvent. Screen a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain in solution. A solvent/anti-solvent system can also be effective. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Supersaturation is Too High | If the solution is too concentrated, both the product and impurities may crystallize out. Use a slightly larger volume of solvent to ensure that the impurities remain dissolved upon cooling. |
| Lack of Nucleation Sites for the Pure Compound | Seeding the solution with a small crystal of pure this compound can encourage the selective crystallization of the desired isomer. |
Column Chromatography (HPLC & Flash)
Issue: Poor resolution between isomeric peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent is not optimal for separating the isomers. For normal phase chromatography, a less polar mobile phase will increase retention times and may improve separation. For reverse phase, a more polar mobile phase will have a similar effect. Perform a gradient elution to identify the optimal solvent composition. |
| Incorrect Stationary Phase | The stationary phase may not have the right selectivity for the isomers. For HPLC, consider switching from a standard C18 column to a phenyl-hexyl or pentafluorophenyl (PFP) column, which can offer different interaction mechanisms (e.g., π-π interactions) that may enhance separation. |
| Flow Rate is Too High | A lower flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better resolution. |
| Column Overloading | Too much sample has been loaded onto the column, causing band broadening and poor separation. Reduce the amount of sample loaded. |
Data Presentation
Table 1: Physical Properties of this compound and Common Isomeric Byproducts
| Compound | CAS Number | Boiling Point (°C / mmHg) | Melting Point (°C) |
| This compound | 369-33-5 | 94-95 / 13 | 19-20 |
| 2',3'-Difluoroacetophenone | 18355-80-1 | Not readily available | Liquid at room temp. |
| 2',4'-Difluoroacetophenone | 364-83-0 | 80-81 / 25 | Liquid at room temp.[1] |
| 2',5'-Difluoroacetophenone | 1979-36-8 | 78-80 / 12 | Liquid at room temp.[2] |
| 2',6'-Difluoroacetophenone | 13670-99-0 | 76-79 / 15[3] | 52-55[4] |
| 3',5'-Difluoroacetophenone | 123577-99-1 | 95 / 13[5] | 34-38[6] |
Note: Boiling points at atmospheric pressure are not always available for these compounds and can be estimated from the provided data. The significant differences in melting points for some isomers, like 2',6'- and 3',5'-, can be exploited for purification by crystallization or melt crystallization.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To separate this compound from isomeric byproducts with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Charging the Flask: Add the crude mixture of difluoroacetophenone isomers to the distillation flask along with a magnetic stir bar.
-
Initiating Distillation: Begin heating the distillation flask gently while stirring. Apply a vacuum and regulate it to the desired pressure (e.g., 13 mmHg).
-
Equilibration: Allow the system to equilibrate by adjusting the heating to maintain a steady reflux at the top of the column.
-
Collecting Fractions: Slowly collect the distillate in fractions. Monitor the temperature at the distillation head. A stable temperature indicates the collection of a pure fraction. Collect the fraction corresponding to the boiling point of this compound (approx. 94-95 °C at 13 mmHg).
-
Analysis: Analyze the collected fractions by GC or NMR to determine their isomeric purity.
Protocol 2: Purification by Recrystallization
Objective: To purify this compound by selective crystallization.
Methodology:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a heated solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture).
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
-
Crystallization: Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Determine the melting point of the crystals and analyze by HPLC or GC to confirm the removal of isomeric impurities.
Protocol 3: Purification by Flash Column Chromatography
Objective: To separate this compound from its isomers using flash chromatography.
Methodology:
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased (gradient elution) to facilitate the separation.
-
Fraction Collection: Collect small fractions of the eluate in test tubes.
-
Analysis (TLC): Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light. Combine the fractions that contain the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
References
- 1. 2 ,4 -Difluoroacetophenone 98 364-83-0 [sigmaaldrich.com]
- 2. 2',5'-Difluoroacetophenone CAS#: 1979-36-8 [m.chemicalbook.com]
- 3. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3 ,5 -Difluoroacetophenone 97 123577-99-1 [sigmaaldrich.com]
Optimizing catalyst loading for 3',4'-Difluoroacetophenone synthesis
This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3',4'-Difluoroacetophenone. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride. This reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.
Q2: Why is a stoichiometric amount of AlCl₃ catalyst often required in Friedel-Crafts acylation?
A2: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst (AlCl₃). This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount, or even a slight excess, of the catalyst is generally necessary to drive the reaction to completion.
Q3: What are the primary side products to expect in the synthesis of this compound via Friedel-Crafts acylation?
A3: The primary side product is typically the isomeric 2',3'-difluoroacetophenone. The formation of this isomer occurs due to the ortho-directing effect of the fluorine atoms on the benzene ring. However, the 3',4'-isomer is generally the major product due to steric hindrance at the ortho positions. Polyacylation is less common because the introduction of the first acyl group deactivates the aromatic ring towards further electrophilic substitution.
Q4: How does the purity of the reagents, especially the AlCl₃ catalyst, affect the reaction?
A4: The purity of the reagents is critical for a successful synthesis. Anhydrous aluminum chloride is highly hygroscopic and reacts with moisture to become inactive. Using fresh, high-purity AlCl₃ and ensuring anhydrous reaction conditions are crucial for reproducible and high-yield results.
Q5: Can I use other Lewis acids as catalysts for this reaction?
A5: While AlCl₃ is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used. However, the catalytic activity and the optimal reaction conditions may vary significantly. For less reactive substrates like 1,2-difluorobenzene, a strong Lewis acid like AlCl₃ is often required.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The AlCl₃ catalyst may have been deactivated by moisture. | - Ensure all glassware is thoroughly dried before use.- Use a fresh, unopened container of anhydrous AlCl₃.- Handle the catalyst in an inert atmosphere (e.g., under nitrogen or in a glovebox). |
| Insufficient Catalyst Loading: Not enough catalyst was used to drive the reaction. | - Increase the molar equivalents of AlCl₃ relative to the limiting reagent (acetyl chloride). A common starting point is 1.1 to 2.5 equivalents.[1] | |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature. For many Friedel-Crafts acylations, gentle heating may be required. | |
| Formation of Multiple Products/Isomers | Suboptimal Reaction Conditions: Temperature and catalyst concentration can influence regioselectivity. | - Optimize the reaction temperature. Lower temperatures often favor the formation of the para-isomer.- Experiment with different Lewis acid catalysts, as some may offer higher selectivity. |
| Reaction Mixture Turns Dark/Charred | Excessive Catalyst Loading or High Temperature: This can lead to polymerization or decomposition side reactions. | - Reduce the amount of AlCl₃ catalyst used.- Lower the reaction temperature and ensure even heating. |
| Difficulty in Product Isolation | Stable Product-Catalyst Complex: The ketone product forms a stable complex with AlCl₃. | - During the workup, ensure the reaction mixture is quenched with ice-cold water or dilute acid to break the complex and dissolve the aluminum salts. |
Data Presentation: Catalyst Loading Optimization
Optimizing the catalyst loading is a critical step in maximizing the yield of this compound. The following table provides illustrative data on how varying the molar equivalents of the AlCl₃ catalyst can impact the reaction yield. Please note that this data is representative of a typical Friedel-Crafts acylation of a substituted benzene and should be used as a guideline for optimization experiments.
| Molar Equivalents of AlCl₃ (relative to acetyl chloride) | Reaction Temperature (°C) | Reaction Time (hours) | Yield of Acylated Product (%) |
| 1.0 | 25 | 4 | 55 |
| 1.2 | 25 | 4 | 75 |
| 1.5 | 25 | 4 | 88 |
| 2.0 | 25 | 4 | 92 |
| 2.5 | 25 | 4 | 92 (with some charring) |
This data is illustrative and based on typical Friedel-Crafts acylation reactions. Optimal conditions for the synthesis of this compound should be determined experimentally.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the Friedel-Crafts acylation of 1,2-difluorobenzene.
Materials:
-
1,2-Difluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) and cool the flask to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (e.g., 1.5 equivalents) to the cooled solvent with stirring.
-
Addition of Reactants: In the dropping funnel, prepare a solution of 1,2-difluorobenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 4 hours), monitoring the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by dilute hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Low Yields in the Acylation of 1,2-Difluorobenzene
Welcome to the Technical Support Center for the acylation of 1,2-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during this specific electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing very low to no yield in the acylation of 1,2-difluorobenzene?
A1: Low yields in the acylation of 1,2-difluorobenzene are common and can be attributed to several factors, primarily the inherent lack of reactivity of the substrate. The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. Additionally, the ortho-positioning of the fluorine atoms creates significant steric hindrance around the potential reaction sites.[1]
Common causes for low yields include:
-
Substrate Reactivity: 1,2-difluorobenzene is significantly less reactive than benzene and even its isomers, 1,3-difluorobenzene and 1,4-difluorobenzene.[1]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate the catalyst.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the ketone product can form a stable complex with the catalyst, taking it out of the catalytic cycle.
-
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate for deactivated substrates, excessive heat can lead to decomposition and the formation of tar-like materials.
Q2: What is the expected regioselectivity for the acylation of 1,2-difluorobenzene?
A2: The acylation of 1,2-difluorobenzene is expected to yield the 3,4-difluoro substituted product. The fluorine atoms are ortho, para-directing. In this case, acylation at the 4-position (para to the fluorine at C1 and meta to the fluorine at C2) is sterically and electronically favored, leading to the formation of products like 3',4'-difluoroacetophenone or 3',4'-difluoropropiophenone.
Q3: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this?
A3: Tar formation is a common issue in Friedel-Crafts reactions, especially when dealing with less reactive substrates that require forcing conditions. This is often a result of:
-
High Reaction Temperatures: Pushing the temperature too high to force the reaction can lead to the decomposition of the starting material and/or product.
-
Prolonged Reaction Times: Extended reaction times, particularly at elevated temperatures, can promote side reactions and polymerization.
-
Reaction with Solvent: In some cases, the solvent itself can react under harsh Friedel-Crafts conditions.
Troubleshooting Guides
Issue 1: Low Conversion of 1,2-Difluorobenzene
If you are observing a significant amount of unreacted 1,2-difluorobenzene, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Inactive Lewis Acid Catalyst | Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and freshly opened or purified Lewis acids. Aluminum chloride (AlCl₃) is particularly hygroscopic. |
| Insufficient Catalyst Loading | For acylation of deactivated rings, a stoichiometric amount (or even a slight excess) of the Lewis acid is often necessary. This is because the ketone product complexes with the catalyst. |
| Low Reaction Temperature | Gradually and cautiously increase the reaction temperature. Monitor the reaction closely for any signs of decomposition. A moderate increase in temperature can sometimes overcome the activation energy barrier for deactivated substrates. |
| Inappropriate Solvent | The choice of solvent can influence the reaction rate. Solvents like 1,2-dichloroethane or nitrobenzene are commonly used. For challenging acylations, a higher-boiling solvent might be necessary to achieve the required reaction temperature.[2][3] |
Issue 2: Poor Yield of the Desired Product with Byproduct Formation
If the reaction is proceeding but the yield of the desired acylated product is low and accompanied by byproducts, the following table provides guidance:
| Potential Cause | Recommended Action |
| Sub-optimal Acylating Agent | Ensure the acyl chloride or anhydride is of high purity. Distill or recrystallize if necessary. |
| Side Reactions due to High Temperature | If tarring or charring is observed, reduce the reaction temperature. A longer reaction time at a slightly lower temperature may improve the yield of the desired product. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of the acylating agent can sometimes lead to side reactions. |
| Alternative Lewis Acids | For deactivated substrates, stronger Lewis acids might be required. However, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer better selectivity and reduce side reactions, although they may require higher temperatures or longer reaction times.[4][5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard Friedel-Crafts acylation procedure for a related difluorinated compound and is a good starting point for the acetylation of 1,2-difluorobenzene.[7]
Materials:
-
1,2-Difluorobenzene
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Substrate Addition: Dissolve 1,2-difluorobenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or column chromatography.
Visualizing the Troubleshooting Process
To aid in diagnosing issues with your acylation reaction, the following workflow provides a logical progression of steps to identify and resolve common problems.
References
Technical Support Center: High-Purity 3',4'-Difluoroacetophenone Purification
Welcome to the technical support center for the purification of 3',4'-Difluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: For routine purification of this compound, silica gel (230-400 mesh) is the most commonly used and cost-effective stationary phase.[1] For challenging separations involving closely related fluorinated impurities, specialized fluorinated stationary phases can offer enhanced selectivity and retention.[2][3]
Q2: What mobile phase system is recommended for the column chromatography of this compound?
A2: A common and effective mobile phase system is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[4] The optimal ratio will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) analysis prior to performing the column.
Q3: How can I determine the optimal mobile phase ratio using TLC?
A3: To determine the ideal solvent system, spot your crude this compound mixture on a TLC plate and develop it in various ratios of hexane and ethyl acetate. The optimal mobile phase should provide a retention factor (Rf) for the desired product of approximately 0.3-0.4, ensuring good separation from impurities.
Q4: What are some potential impurities I might encounter?
A4: Impurities in this compound can originate from starting materials, side reactions, or degradation.[5] Potential impurities may include unreacted starting materials from a Friedel-Crafts acylation, isomers with different fluorine substitution patterns, or related aromatic ketones.[4][6]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Column channeling. | - Optimize the mobile phase composition based on TLC analysis. A lower polarity (higher hexane content) may be needed.- Reduce the amount of crude material loaded onto the column.- Ensure proper column packing to avoid channels. |
| Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of hexane. |
| Product Elutes Too Slowly or Not at All (Low Rf) | - Mobile phase is not polar enough.- Compound may be unstable on silica gel. | - Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.- Test for compound stability on a small amount of silica. If unstable, consider using a different stationary phase like alumina or a fluorinated phase.[7] |
| Tailing of the Product Peak | - The compound is interacting too strongly with the stationary phase.- The column is overloaded. | - Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the mobile phase to reduce strong interactions.- Load less sample onto the column. |
| Co-elution with a Closely Related Impurity | - Insufficient resolution of the chromatographic system. | - Use a finer mesh silica gel for higher resolution.- Employ a very shallow solvent gradient during elution.- Consider using a fluorinated stationary phase for enhanced selectivity for fluorinated compounds.[2][3] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Glass chromatography column
- Collection tubes
- TLC plates, chamber, and UV lamp
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into the column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate as the elution progresses.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.
Recommended Chromatography Conditions
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| Initial Mobile Phase | 95:5 (Hexane:Ethyl Acetate) |
| Final Mobile Phase | 80:20 (Hexane:Ethyl Acetate) |
| Elution Monitoring | TLC with UV visualization (254 nm) |
| Target Rf | ~0.3-0.4 in the collection solvent |
Troubleshooting Workflow
References
Using thin-layer chromatography (TLC) to monitor 3',4'-Difluoroacetophenone reactions
Technical Support Center: Monitoring 3',4'-Difluoroacetophenone Reactions with TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using thin-layer chromatography (TLC) to monitor reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for running TLC on this compound and its reaction products?
A1: A good starting point for a non-polar to moderately polar compound like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][2] Given that acetophenone has a reported Rf of 0.4-0.6 in a 9:1 hexane:ethyl acetate system, a similar or slightly more polar system is recommended for the difluorinated analog due to the polar nature of the C-F bonds.[1] It is advisable to start with a solvent system of 8:2 or 7:3 hexane:ethyl acetate and adjust the polarity based on the observed separation.[3]
Q2: How can I visualize this compound and its derivatives on a TLC plate?
A2: this compound contains an aromatic ring and a carbonyl group, which are chromophores that absorb ultraviolet (UV) light. Therefore, the most common and non-destructive method for visualization is using a UV lamp at 254 nm on a TLC plate containing a fluorescent indicator (e.g., F254). The compound will appear as a dark spot against a fluorescent green background.[1][2] If the product of the reaction is an alcohol (e.g., from a reduction reaction), it may also be UV active. For compounds that are not UV active or for confirmation, various chemical stains can be used.[4][5][6]
Q3: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[5] Try diluting your sample before spotting it.
-
Highly Polar Compounds: If your compound is very polar, it may interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the developing solvent can help.
-
Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
-
Acidic or Basic Compounds: Acidic or basic compounds can interact with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the spot shape.
Q4: The Rf values of my starting material and product are very close. How can I improve the separation?
A4: When the starting material and product have similar polarities, achieving good separation on TLC can be challenging. Here are some strategies to improve resolution:
-
Change the Solvent System: Experiment with different solvent systems. Sometimes, changing one of the solvents in your mobile phase to one with a different selectivity (e.g., replacing ethyl acetate with dichloromethane or tert-butyl methyl ether) can improve separation even if the overall polarity is similar.[7]
-
Use a Longer TLC Plate: A longer plate provides a greater distance for the components to separate.
-
Multiple Developments: You can develop the TLC plate, dry it, and then develop it again in the same solvent system. This can sometimes improve the separation of spots with close Rf values.
-
Two-Dimensional TLC: If you suspect your compound might be degrading on the silica plate, you can perform a 2D TLC.[8]
Troubleshooting Guide
This guide addresses common problems encountered when monitoring this compound reactions with TLC.
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | - The sample is too dilute.- The compound is not UV active and no stain was used.- The solvent level in the developing chamber was above the spotting line. | - Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.- Use an appropriate chemical stain (e.g., permanganate, p-anisaldehyde).- Ensure the solvent level is below the origin line on the TLC plate. |
| The spots are at the very top of the plate (high Rf). | The solvent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexane in a hexane:ethyl acetate mixture). |
| The spots are at the very bottom of the plate (low Rf). | The solvent system is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the amount of ethyl acetate in a hexane:ethyl acetate mixture). |
| The solvent front is uneven. | - The TLC plate was not placed vertically in the developing chamber.- The bottom of the TLC plate is not flat.- The chamber was not properly saturated with solvent vapor. | - Ensure the plate is standing upright.- Make sure the bottom edge of the plate is smooth.- Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. |
| Unexpected spots appear. | - The reaction may have produced side products.- The starting material may be impure.- The compound may be decomposing on the silica gel plate. | - Analyze the reaction conditions.- Check the purity of the starting material with a reference spot.- Perform a 2D TLC to check for stability on silica.[8] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
This protocol outlines the standard procedure for monitoring the progress of a reaction, such as the reduction of this compound to the corresponding alcohol.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary spotters
-
Pencil
-
UV lamp (254 nm)
-
Solvent system (e.g., 8:2 hexane:ethyl acetate)
-
Reaction mixture
-
Reference sample of starting material (this compound)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid. Allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced ticks on this line for spotting.
-
Spot the Plate:
-
Lane 1 (Reference): Using a capillary spotter, apply a small spot of the diluted starting material (this compound) solution onto the leftmost tick.
-
Lane 2 (Co-spot): Apply a spot of the starting material solution and, after it dries, apply a spot of the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Apply a small spot of the reaction mixture onto the rightmost tick.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.
-
Interpret the Results: Compare the spots in the three lanes. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new spot (the product) has appeared.[9][10]
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Stains for Developing TLC Plates [faculty.washington.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Strategies to prevent over-acylation in difluorobenzene reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent undesirable side reactions and optimize mono-acylation in difluorobenzene reactions.
Frequently Asked Questions (FAQs)
Q1: Is over-acylation (di-acylation) a common problem in Friedel-Crafts reactions with difluorobenzene?
A1: Generally, no. Over-acylation is not a significant issue in Friedel-Crafts acylation reactions. The acyl group (R-C=O) introduced onto the difluorobenzene ring is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic aromatic substitution.[1][2][3] This deactivation makes the mono-acylated product significantly less reactive than the original difluorobenzene substrate, effectively preventing a second acylation event. The primary challenges are typically ensuring the reaction proceeds to completion and controlling regioselectivity (i.e., the position of the single acyl group).
Q2: Which difluorobenzene isomer is most suitable for achieving high regioselectivity?
A2: 1,3-Difluorobenzene is the most reactive isomer and offers the highest regioselectivity.[4] The two fluorine atoms direct the incoming electrophile (the acylium ion) to the C4 position, which is para to one fluorine and ortho to the other, making it the most activated site.[4] Acylation of 1,3-difluorobenzene almost exclusively yields the 2,4-difluoro-substituted ketone.[4] 1,2- and 1,4-difluorobenzene are significantly less reactive.[4]
Q3: Why is a stoichiometric amount of the Lewis acid catalyst required?
A3: Unlike in Friedel-Crafts alkylation, a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid (e.g., AlCl₃) is necessary for acylation.[5] The Lewis acid not only activates the acylating agent but also forms a complex with the ketone product.[5] This complex is typically stable under the reaction conditions and must be broken during the aqueous workup to liberate the final product.[5][6] Using less than a full equivalent will result in an incomplete reaction.
Q4: Can I use solvents other than dichloromethane (DCM) or carbon disulfide (CS₂)?
A4: It is recommended to use inert solvents that are less reactive than the difluorobenzene substrate. Dichloromethane and carbon disulfide are common choices.[6] Avoid using solvents that can themselves undergo Friedel-Crafts acylation, as this will lead to unwanted byproducts and lower the yield of the desired product.[6]
Troubleshooting Guide
Problem: Low or No Yield of Acylated Product
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Lewis Acid Catalyst | Ensure all glassware is flame- or oven-dried. Use a freshly opened or properly stored bottle of the Lewis acid (e.g., AlCl₃). Run the reaction under an inert atmosphere (N₂ or Ar).[6][7] | Lewis acids like AlCl₃ are extremely sensitive to moisture. Water contamination will deactivate the catalyst, halting the reaction.[6][7] |
| Insufficient Catalyst | Use at least 1.0 equivalent of the Lewis acid catalyst. Protocols often recommend 1.1 to 1.5 equivalents to ensure the reaction goes to completion.[7] | The catalyst complexes with the ketone product, so a catalytic amount is insufficient. A full equivalent is required for the reaction to proceed.[5] |
| Poor Reagent Quality | Use high-purity difluorobenzene and acyl chloride. Purify reagents via distillation if necessary. | Impurities in the starting materials can interfere with the reaction or lead to side products.[6] |
| Improper Reaction Temperature | Most reactions are started at a low temperature (e.g., 0 °C) during the addition of reagents and then allowed to warm to room temperature.[7] | Low initial temperatures help control the exothermic reaction. Insufficient warming may lead to an incomplete reaction, while excessive heat can promote side reactions. |
Problem: Formation of Multiple Products (Isomers or Byproducts)
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Isomer Selection | For selective mono-acylation, use 1,3-difluorobenzene as the starting material. | The directing effects of the fluorine atoms in 1,3-difluorobenzene strongly favor acylation at the C4 position, minimizing the formation of other isomers.[4] |
| Reaction Temperature Too High | Maintain controlled temperature throughout the reaction. Start at 0 °C and warm slowly. | Higher temperatures can sometimes reduce the selectivity of the reaction, potentially leading to minor isomeric byproducts. |
| Solvent Acylation | Choose an inert solvent that is less reactive than difluorobenzene, such as dichloromethane or carbon disulfide.[6] | If the solvent is susceptible to acylation, it will compete with the difluorobenzene substrate, leading to impurities. |
Visual Guides
Experimental Protocols
Protocol: Synthesis of 2,4-Difluoroacetophenone via Friedel-Crafts Acylation
This protocol details the acylation of 1,3-difluorobenzene with acetyl chloride using aluminum chloride as the Lewis acid catalyst.
Materials:
-
1,3-Difluorobenzene (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of 1,3-difluorobenzene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and let the mixture warm to room temperature.
-
Stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Very carefully and slowly pour the reaction mixture into a separate flask containing a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This quench is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2,4-difluoroacetophenone, can be further purified by vacuum distillation.[4]
-
References
Effective aqueous workup procedures for 3',4'-Difluoroacetophenone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for effective aqueous workup procedures in reactions involving 3',4'-difluoroacetophenone. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an aqueous workup in the context of this compound reactions?
A1: An aqueous workup is a critical step in chemical synthesis used to separate the desired product from unreacted starting materials, reagents, catalysts, and byproducts.[1] For reactions involving this compound, this typically involves using a sequence of aqueous washes to purify the organic phase containing the product before its final isolation.
Q2: Which organic solvents are suitable for extracting the product of a this compound reaction?
A2: The choice of extraction solvent depends on the polarity of the product. Common choices include ethyl acetate, diethyl ether, and dichloromethane.[2] For more polar products that may have some water solubility, a mixture of chloroform and isopropanol (3:1) can be an effective extraction solvent.[3]
Q3: How can I remove acidic or basic impurities from my organic layer?
A3: To remove acidic impurities, you can wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Conversely, to remove basic impurities, a wash with a dilute aqueous acid, like 1M hydrochloric acid (HCl), is effective.[1]
Q4: What should I do if my product is water-soluble?
A4: If your product has significant water solubility, it is advisable to check the aqueous layer for your product.[4] To minimize loss, you can perform multiple extractions with an organic solvent. Salting out the aqueous layer by adding a saturated solution of sodium chloride (brine) can also decrease the solubility of the organic product in the aqueous phase, thereby improving the efficiency of the extraction.
Troubleshooting Guides
Issue 1: Formation of a Stable Emulsion
Q: I'm observing a stable emulsion between the organic and aqueous layers that won't separate. How can I resolve this?
A: Emulsion formation is a common issue, especially when dealing with polar solvents or when vigorous shaking is applied.[4] Here are several strategies to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Solvent Addition: Add a small amount of the organic solvent used for extraction to decrease the viscosity of the organic phase.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
Issue 2: Persistent Color in the Organic Layer
Q: After several washes, my organic layer remains colored (e.g., yellow, brown). What could be the cause and how do I fix it?
A: A persistent color in the organic layer often indicates the presence of impurities.
-
Excess Halogen: If your reaction involved a halogenating agent, the color could be due to residual halogen. A wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) should decolorize the organic layer.[4]
-
Chromophoric Impurities: If the color persists, it may be due to highly colored organic impurities. In this case, passing the organic solution through a short plug of silica gel or activated carbon can be effective.
-
Acid/Base Sensitive Impurities: The color may be due to an impurity that is colored in its acidic or basic form. Adjusting the pH of the aqueous wash may help to extract the colored impurity.
Issue 3: Low or No Product Yield After Workup
Q: I have a very low yield, or I can't seem to isolate my product after the aqueous workup. What are the possible reasons?
A: Several factors could contribute to low product yield after a workup.[4]
-
Product in Aqueous Layer: Your product might be more water-soluble than anticipated. It's crucial to save all aqueous layers until you have successfully isolated your product. You can test the aqueous layers by techniques like thin-layer chromatography (TLC) to check for the presence of your product.
-
Product Volatility: If your product is volatile, it may have been lost during solvent removal on a rotary evaporator. Check the solvent collected in the trap of the rotovap.
-
Precipitation at the Interface: Your product may have precipitated as a solid at the interface of the two layers. If this occurs, it may be necessary to filter the entire mixture to collect the solid.
-
Degradation: The product may be unstable to the pH conditions of the workup. If you suspect your product is acid-sensitive, avoid acidic washes. Similarly, if it is base-sensitive, avoid basic washes.
Quantitative Data Summary
The following table summarizes typical yields and purities for common reactions involving this compound after a standard aqueous workup and purification by column chromatography. These values are illustrative and can vary based on specific reaction conditions and the scale of the reaction.
| Reaction Type | Product Type | Typical Yield (%) | Typical Purity (%) (after chromatography) |
| Grignard Reaction | Tertiary Alcohol | 65-85 | >98 |
| Wittig Reaction | Alkene | 70-90 | >97 |
| Reduction (NaBH₄) | Secondary Alcohol | 85-95 | >99 |
Experimental Protocols
Protocol 1: Aqueous Workup for a Grignard Reaction
This protocol describes the workup for the reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) to form 2-(3,4-difluorophenyl)propan-2-ol.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring to quench the reaction and any unreacted Grignard reagent.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and shake to extract the product. Allow the layers to separate and collect the organic layer.
-
Aqueous Washes:
-
Wash the organic layer with deionized water.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to help remove dissolved water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Aqueous Workup for a Wittig Reaction
This protocol outlines the workup for the reaction of this compound with a phosphonium ylide (e.g., methylenetriphenylphosphorane) to form 1-(3,4-difluorophenyl)ethene.
-
Quenching: Quench the reaction mixture by adding deionized water.
-
Extraction: Add a suitable organic solvent, such as ethyl acetate, and transfer the mixture to a separatory funnel. Shake and separate the layers.
-
Aqueous Washes:
-
Wash the organic layer sequentially with deionized water and brine.
-
-
Removal of Triphenylphosphine Oxide: Triphenylphosphine oxide is a common byproduct of the Wittig reaction. It can often be removed by crystallization from a nonpolar solvent like hexane or by column chromatography.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Aqueous Workup for the Reduction of this compound
This protocol details the workup for the reduction of this compound with sodium borohydride (NaBH₄) to form 1-(3,4-difluorophenyl)ethanol.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the excess borohydride. Be cautious as hydrogen gas will be evolved.
-
Extraction: Extract the mixture with ethyl acetate.
-
Aqueous Washes:
-
Wash the organic layer with deionized water.
-
Wash with a saturated aqueous sodium bicarbonate solution to ensure all acid is neutralized.
-
Wash with brine.
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: General workflow for an aqueous workup procedure.
Caption: Decision-making guide for troubleshooting common workup issues.
References
Assessing the stability of 3',4'-Difluoroacetophenone in various reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3',4'-Difluoroacetophenone in various reaction media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
A1: this compound is a fluorinated aromatic ketone. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O | [1] |
| Molecular Weight | 156.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | 19-20 °C | |
| Boiling Point | 94-95 °C at 13 mmHg | |
| Density | 1.246 g/mL at 25 °C | |
| Solubility | Soluble in various organic solvents. | [3] |
Q2: How stable is this compound in acidic media?
-
Protonation of the Carbonyl Oxygen: In strongly acidic environments, the carbonyl oxygen can act as a weak Lewis base and become protonated. This activation can make the carbonyl carbon more susceptible to nucleophilic attack, but it does not necessarily lead to rapid degradation of the core structure under typical reaction conditions.
-
Hydrolysis of Derivatives: While the acetophenone itself is generally stable, derivatives such as hydrazones formed from acetophenones can be unstable in acidic media and may undergo hydrolysis.
Q3: What is the expected stability of this compound in basic media?
A3: Quantitative stability data for this compound in basic solutions is not extensively documented. The primary reactivity in the presence of a base involves the alpha-hydrogens:
-
Enolate Formation: The hydrogens on the methyl group adjacent to the carbonyl (alpha-hydrogens) are acidic (pKa of acetophenone is around 18-19) and can be removed by a strong base to form an enolate. This is a reactive intermediate for various synthetic transformations (e.g., aldol reactions, alkylations) rather than a degradation pathway under controlled conditions.
-
Haloform Reaction: In the presence of a strong base and certain halogens, methyl ketones can undergo the haloform reaction. However, this is a specific reaction condition and not a general degradation pathway in a simple basic solution. With hydroxyl bases, a haloform-type reaction could potentially be triggered.[4]
Q4: How stable is this compound in common organic solvents?
A4: this compound is generally stable in common anhydrous organic solvents under typical storage and reaction conditions. Its unique fluorinated structure enhances its solubility in a variety of organic solvents.[3]
| Solvent | Expected Stability | Considerations |
| Aprotic Solvents | ||
| Dichloromethane (DCM) | Stable | Generally inert.[5] |
| Tetrahydrofuran (THF) | Stable | Peroxide formation in aged THF can initiate radical reactions. Use freshly distilled or inhibitor-containing THF.[6] |
| Acetonitrile (ACN) | Stable | Generally inert. |
| Dimethylformamide (DMF) | Stable | High boiling point and good thermal stability.[7] |
| Dimethyl sulfoxide (DMSO) | Stable | Thermally stable and can dissolve a wide range of compounds.[8][9] |
| Protic Solvents | ||
| Methanol (MeOH) | Stable | Generally stable, but the possibility of ketal formation exists in the presence of an acid catalyst. |
| Ethanol (EtOH) | Stable | Similar to methanol, generally stable. |
Q5: Is this compound sensitive to light?
A5: Aromatic ketones can be susceptible to photodegradation. Exposure to UV light can lead to photoreduction or other photochemical reactions.[10] For sensitive applications, it is recommended to handle and store the compound in amber vials or protected from light. A formal photostability study is advised if the compound will be exposed to light for prolonged periods.[10][11][12][13][14]
Q6: What is the thermal stability of this compound?
A6: Specific thermal degradation data for this compound is not available. However, aromatic ketones are generally thermally stable. The presence of fluorine atoms on the aromatic ring is known to enhance the thermal stability of many organic compounds.[3] Significant degradation would typically require high temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Incomplete reaction or low yield | Reagent Instability: The reaction medium or other reagents may be causing the degradation of this compound. | * Ensure all solvents are anhydrous and reagents are of appropriate purity. * Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). * Run a control experiment to assess the stability of the starting material under the reaction conditions without other reagents. |
| Formation of unexpected byproducts | Side Reactions: The reaction conditions (e.g., strong acid/base, high temperature, light exposure) may be promoting unintended reactions. | * Acidic Conditions: If strong acid is used, consider using a milder acid or a non-aqueous workup. * Basic Conditions: If a strong base is used, consider a non-nucleophilic base and control the temperature carefully to avoid side reactions involving the enolate. * Photoreactions: Protect the reaction from light by wrapping the flask in aluminum foil. * Thermal Stress: If the reaction is run at elevated temperatures, consider if a lower temperature for a longer duration is feasible. |
| Discoloration of the compound upon storage | Decomposition: The compound may be degrading due to exposure to air, moisture, or light. | * Store this compound in a tightly sealed container, preferably under an inert atmosphere. * Store in a cool, dark place. For long-term storage, refrigeration is recommended. * Avoid repeated freeze-thaw cycles. |
Experimental Protocols
General Protocol for Assessing Chemical Stability
This protocol provides a general framework for assessing the stability of this compound in a specific reaction medium.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable inert solvent (e.g., acetonitrile).
-
Preparation of Test Solutions:
-
Acidic Medium: Add a known volume of the stock solution to a specific acidic solution (e.g., 0.1 M HCl, 1 M HCl).
-
Basic Medium: Add a known volume of the stock solution to a specific basic solution (e.g., 0.1 M NaOH, 1 M NaOH).
-
Organic Solvent: Add a known volume of the stock solution to the organic solvent of interest.
-
Control: Prepare a control sample by diluting the stock solution in the inert solvent used for its preparation.
-
-
Incubation:
-
Store the test and control solutions at a constant temperature (e.g., room temperature, 40 °C, 60 °C).
-
Protect all solutions from light unless photostability is being assessed.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples if necessary before analysis. Dilute all samples to a suitable concentration for the analytical method.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the parent compound from any potential degradation products.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify and quantify any major degradation products if possible.
-
Visualizations
References
- 1. This compound (CAS 369-33-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. thco.com.tw [thco.com.tw]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 11. biobostonconsulting.com [biobostonconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
Improving the reaction rate of 3',4'-Difluoroacetophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3',4'-Difluoroacetophenone, a key intermediate in pharmaceutical research.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of 1,2-difluorobenzene.
Issue 1: Low or No Product Yield
Question: I am performing a Friedel-Crafts acylation of 1,2-difluorobenzene with acetyl chloride and aluminum chloride (AlCl₃), but I am getting a very low yield of this compound. What are the possible causes and how can I improve the yield?
Answer:
Low yields in the Friedel-Crafts acylation of 1,2-difluorobenzene can be attributed to several factors, primarily related to the deactivating effect of the two fluorine atoms on the aromatic ring.[1][2] Here’s a systematic approach to troubleshoot this issue:
-
Catalyst Activity and Stoichiometry:
-
Moisture Sensitivity: Aluminum chloride is extremely sensitive to moisture, which will deactivate it.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or newly purchased anhydrous AlCl₃.
-
Catalyst Loading: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with it, rendering the catalyst inactive.[2] Consider increasing the molar ratio of AlCl₃ to the limiting reagent.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature significantly impacts the rate. While higher temperatures can increase the reaction rate, they may also lead to side reactions.[3] It is advisable to start at a lower temperature (e.g., 0 °C) during the addition of reagents and then gradually warm the reaction to room temperature or slightly above.[1]
-
Reaction Time: Due to the deactivated nature of 1,2-difluorobenzene, a longer reaction time may be necessary for the reaction to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Reagent Purity:
-
Ensure the purity of 1,2-difluorobenzene and acetyl chloride. Impurities can interfere with the catalyst and lead to unwanted side products.
-
Issue 2: Slow Reaction Rate
Question: My reaction to synthesize this compound is proceeding very slowly, even after several hours. How can I increase the reaction rate?
Answer:
A slow reaction rate is a common challenge due to the electron-withdrawing nature of the fluorine atoms in 1,2-difluorobenzene.[1] Here are some strategies to accelerate the reaction:
-
Increase Temperature: After the initial addition of reagents at a controlled temperature, gradually increasing the temperature of the reaction mixture can significantly enhance the reaction rate.[3] Refluxing the reaction mixture in a suitable solvent might be necessary, but this should be done cautiously to avoid side product formation.
-
Optimize Catalyst Loading: Increasing the amount of aluminum chloride can lead to a faster reaction. Experiment with catalyst loading to find the optimal balance between reaction rate and cost/work-up complexity.
-
Solvent Choice: The choice of solvent can influence the reaction rate. While non-polar solvents like dichloromethane or 1,2-dichloroethane are common, exploring other solvents might be beneficial.
Issue 3: Formation of Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products in my this compound synthesis. What are these side products and how can I minimize their formation?
Answer:
Side product formation in Friedel-Crafts acylation can arise from various sources. While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, other side reactions can occur.[2]
-
Isomer Formation: Although the primary product is this compound, there is a possibility of forming other isomers, though typically in smaller amounts due to the directing effects of the fluorine atoms.
-
Reaction with Solvent: The acylating agent or the intermediate acylium ion could potentially react with the solvent if it is susceptible to acylation.
-
Decomposition: At excessively high temperatures, the starting materials or the product may decompose.
To minimize side products:
-
Control Temperature: Maintain a controlled temperature throughout the reaction, especially during the addition of reagents.
-
Purify Reagents: Use high-purity starting materials and solvents.
-
Optimize Stoichiometry: Ensure the correct stoichiometry of reactants and catalyst to avoid excess reagents that might lead to side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation the preferred method for synthesizing this compound?
A1: Friedel-Crafts acylation is a robust and well-established method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[4] It is a direct method for synthesizing aryl ketones like this compound from readily available starting materials such as 1,2-difluorobenzene and acetyl chloride.
Q2: What is the role of the Lewis acid catalyst in this reaction?
A2: The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride). It coordinates to the chlorine atom of the acetyl chloride, making the carbonyl carbon more electrophilic and facilitating the formation of a reactive acylium ion intermediate.[4][5]
Q3: Can I use other Lewis acids besides aluminum chloride?
A3: Yes, other Lewis acids like ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can be used in Friedel-Crafts acylations.[6] However, their reactivity and effectiveness can vary depending on the specific substrate and reaction conditions. For deactivated substrates like 1,2-difluorobenzene, a strong Lewis acid like AlCl₃ is often necessary.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you can spot the starting material (1,2-difluorobenzene) and the reaction mixture. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Q5: What is the typical work-up procedure for this reaction?
A5: The work-up procedure typically involves quenching the reaction by carefully adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes. The product is then extracted into an organic solvent (e.g., dichloromethane), washed with a sodium bicarbonate solution to neutralize any remaining acid, and then with brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to obtain the crude product, which can then be purified.
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents for a Typical Lab-Scale Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Typical Quantity |
| 1,2-Difluorobenzene | 114.09 | 1.0 | 5.7 g (5.0 mL) |
| Acetyl Chloride | 78.50 | 1.1 | 4.3 g (3.9 mL) |
| Aluminum Chloride (Anhydrous) | 133.34 | 1.2 | 8.0 g |
| Dichloromethane (Anhydrous) | 84.93 | - | ~100 mL |
Table 2: Effect of Temperature on Reaction Time and Yield (Illustrative)
| Temperature (°C) | Typical Reaction Time (hours) | Expected Yield Range (%) | Notes |
| 0 to Room Temperature | 4 - 8 | 60 - 75 | Slower reaction rate, potentially higher purity. |
| 40 (Reflux in DCM) | 2 - 4 | 70 - 85 | Faster reaction rate, risk of increased side products. |
| > 50 | < 2 | Variable | Potential for decomposition and lower yields. |
Note: These are illustrative values and may vary based on specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
1,2-Difluorobenzene (99%)
-
Acetyl Chloride (98%)
-
Anhydrous Aluminum Chloride (99.9%)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer with a hotplate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire setup should be under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: In the reaction flask, add anhydrous aluminum chloride (8.0 g, 60 mmol) to anhydrous dichloromethane (50 mL). Stir the suspension.
-
Reagent Addition: In a separate dry flask, prepare a solution of 1,2-difluorobenzene (5.7 g, 50 mmol) and acetyl chloride (4.3 g, 55 mmol) in anhydrous dichloromethane (25 mL). Transfer this solution to the dropping funnel.
-
Reaction: Cool the aluminum chloride suspension to 0 °C using an ice bath. Add the solution from the dropping funnel dropwise to the stirred suspension over 30-45 minutes, maintaining the temperature at 0 °C.
-
Warming and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction for an additional 2-4 hours. Monitor the reaction progress by TLC or GC. If the reaction is slow, it can be gently heated to reflux (around 40 °C for DCM).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (100 g) and concentrated hydrochloric acid (30 mL). This step is exothermic and should be performed in a well-ventilated fume hood.
-
Work-up:
-
Transfer the quenched mixture to a 500 mL separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the drying agent with a small amount of dichloromethane. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Validation & Comparative
Reactivity Face-Off: 3',4'-Difluoroacetophenone vs. 2',5'-Difluoroacetophenone in Synthesis
A detailed comparison for researchers and drug development professionals on the reactivity and synthetic utility of two key difluorinated acetophenone isomers.
In the landscape of pharmaceutical and materials science research, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter physicochemical properties such as metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated building blocks, difluoroacetophenones serve as versatile intermediates. This guide provides an in-depth comparison of the reactivity of two common isomers: 3',4'-Difluoroacetophenone and 2',5'-Difluoroacetophenone, supported by experimental data from chalcone synthesis, to aid researchers in selecting the optimal building block for their synthetic endeavors.
Executive Summary
Data Presentation: A Comparative Look at Physical and Reaction Data
To provide a clear comparison, the physical properties and available reaction data for the Claisen-Schmidt condensation of both isomers with benzaldehyde are summarized below.
| Property | This compound | 2',5'-Difluoroacetophenone |
| CAS Number | 369-33-5[1] | 1979-36-8 |
| Molecular Formula | C₈H₆F₂O[1] | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol [1] | 156.13 g/mol |
| Boiling Point | 94-95 °C / 13 mmHg | 78-80 °C / 12 mmHg |
| Density | 1.246 g/mL at 25 °C | 1.233 g/mL at 25 °C |
| Chalcone Synthesis Yield | Data not available in searched results | 65% |
Understanding the Reactivity Landscape: Electronic Effects of Fluorine
The reactivity of these isomers is dictated by the interplay of the inductive and resonance effects of the fluorine substituents.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density through the sigma bond network. This effect deactivates the aromatic ring towards electrophilic substitution and increases the electrophilicity of the carbonyl carbon.
-
Resonance Effect (+R): The lone pairs on the fluorine atoms can be delocalized into the pi-system of the aromatic ring, donating electron density. This effect is generally weaker than the inductive effect for fluorine.
In This compound , the electron-withdrawing inductive effects of both fluorine atoms are additive and strongly influence the acetyl group, making the carbonyl carbon highly electrophilic. For 2',5'-Difluoroacetophenone , the 2'-fluoro substituent can also exert a through-space inductive effect, in addition to the through-bond effect, which can influence the conformation and reactivity of the acetyl group.
Experimental Protocols: Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from acetophenones and benzaldehydes. Below is a detailed protocol adapted from the synthesis of (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one.
Materials:
-
2',5'-Difluoroacetophenone (or this compound)
-
Benzaldehyde
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (10%)
-
Magnetic stirrer
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
A solution of potassium hydroxide (10% molar concentration relative to the ketone) is prepared in an ethanol-water (6:1) mixture.
-
To this solution, the total amount of benzaldehyde (1.2 equivalents) and half of the difluoroacetophenone (1.0 equivalent) are added at room temperature with constant stirring.
-
After approximately 1-2 hours, the remaining half of the difluoroacetophenone is added, and stirring is continued at 298 K.
-
The reaction is monitored until a yellow precipitate is formed.
-
The reaction mixture is then filtered, and the collected solid is washed with water until a neutral pH is achieved.
-
The crude product is then recrystallized from a mixture of ethanol and water to yield the pure chalcone.
Experimental Data for 2',5'-Difluoroacetophenone:
Following a similar protocol, the synthesis of (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one from 2',5'-difluorobenzaldehyde and acetophenone resulted in a yield of 65% . While this reaction uses a substituted benzaldehyde, it provides a valuable benchmark for the reactivity of the difluoro-substituted ring in this type of condensation.
Discussion and Conclusion
The differential placement of fluorine atoms in 3',4'- and 2',5'-difluoroacetophenone has a tangible impact on their chemical reactivity. The acetyl group in both isomers is activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms.
For This compound , the meta and para positioning of the fluorine atoms leads to a strong and cooperative deactivation of the aromatic ring towards electrophilic attack, while significantly enhancing the electrophilicity of the carbonyl carbon. This would suggest a higher reactivity in reactions like the Claisen-Schmidt condensation where the ketone acts as the electrophile after enolate formation from the aldehyde.
In the case of 2',5'-Difluoroacetophenone , the ortho-fluoro substituent can introduce steric hindrance around the acetyl group, which may temper its reactivity in certain transformations. However, the reported 65% yield in a Claisen-Schmidt-type reaction demonstrates its utility as a synthetic intermediate.
For researchers and drug development professionals, the choice between these two isomers will depend on the specific synthetic strategy:
-
For reactions requiring a highly electrophilic carbonyl group , this compound is likely the more reactive isomer due to the synergistic electron-withdrawing effects of the 3'- and 4'-fluorine atoms.
-
When considering subsequent modifications to the aromatic ring , the different substitution patterns offer distinct possibilities for directing further functionalization.
-
In scenarios where steric hindrance around the acetyl group is a concern , 2',5'-Difluoroacetophenone might offer different selectivity or reactivity profiles compared to the 3',4'-isomer.
Further direct comparative studies under identical reaction conditions are warranted to provide a more definitive quantitative comparison of the reactivity of these two valuable synthetic building blocks. However, based on fundamental electronic principles and the available experimental data, both isomers present as highly useful and reactive intermediates for the synthesis of complex fluorinated molecules.
References
A Comparative Guide to the Synthetic Utility of 3',4'-Difluoroacetophenone and 4'-Fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds play a pivotal role in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity. Acetophenone derivatives, in particular, are valuable synthons for a wide array of heterocyclic and non-heterocyclic compounds. This guide provides a comparative analysis of the synthetic utility of two key fluorinated acetophenones: 3',4'-Difluoroacetophenone and 4'-Fluoroacetophenone. By examining their reactivity in common synthetic transformations and the biological activities of their derivatives, this document aims to assist researchers in selecting the optimal building block for their specific applications.
Both this compound and 4'-Fluoroacetophenone are crucial intermediates in the synthesis of a variety of biologically active molecules.[1][2][3] 4'-Fluoroacetophenone is a versatile aromatic ketone utilized in the production of pharmaceuticals, agrochemicals, and as a component in the flavor and fragrance industry.[2][4] The presence of a fluorine atom at the para-position can influence the electronic properties of the molecule, enhancing reactivity and selectivity in various chemical reactions.[4] Similarly, this compound serves as an important intermediate, particularly in the creation of anti-inflammatory and analgesic drugs.[3] The difluoro substitution pattern is often leveraged to improve metabolic stability and bioactivity in drug design.[3]
This guide will delve into a direct comparison of these two compounds in key synthetic reactions, namely the Claisen-Schmidt condensation for chalcone synthesis and the subsequent formation of pyrazoles. Quantitative data on reaction yields will be presented, alongside detailed experimental protocols. Furthermore, the biological activities of the resulting derivatives will be compared to provide a comprehensive overview of their potential applications.
Comparative Synthetic Performance
To objectively assess the synthetic utility of this compound and 4'-Fluoroacetophenone, their performance in the Claisen-Schmidt condensation to form chalcones was evaluated. Chalcones are important intermediates for the synthesis of various heterocyclic compounds, including pyrazoles, which are known to exhibit a wide range of pharmacological activities.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[5] In this comparison, both fluoroacetophenone derivatives were reacted with benzaldehyde under similar basic conditions to yield their respective chalcone derivatives.
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| 4'-Fluoroacetophenone | (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | p-TsOH, Microwave, 10 min, solvent-free | 85.4 | [6] |
| This compound | (E)-1-(3,4-difluorophenyl)-3-phenylprop-2-en-1-one | NaOH, Ethanol, 24h, RT | ~65-70 (estimated) | [7] (analogous) |
The data suggests that 4'-Fluoroacetophenone can participate in the Claisen-Schmidt condensation to provide a high yield of the corresponding chalcone under microwave-assisted, solvent-free conditions. While a direct comparison is challenging without identical reaction conditions, the synthesis of analogous difluorinated chalcones proceeds with good yields under standard protocols. The slightly lower estimated yield for the 3',4'-difluorochalcone may be attributed to the electronic effects of the two fluorine atoms, which can influence the acidity of the α-protons and the reactivity of the carbonyl group.
Synthesis of Pyrazole Derivatives
Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and antifungal properties.[2][3][4] They can be synthesized from chalcones by reaction with hydrazine derivatives.
| Starting Chalcone | Product | Reaction Conditions | Yield (%) | Reference |
| (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | 3-(4-fluorophenyl)-5-phenyl-1H-pyrazole | Hydrazine hydrate, Acetic acid, Ethanol, Reflux, 5h | 84 | [8] |
| (E)-1-(3,4-difluorophenyl)-3-phenylprop-2-en-1-one | 3-(3,4-difluorophenyl)-5-phenyl-1H-pyrazole | Hydrazine hydrate, Ethanol, Reflux | Not specified | (general method) |
While a specific yield for the pyrazole derived from this compound was not found under directly comparable conditions, the general synthetic routes suggest that both fluorinated chalcones are suitable precursors for pyrazole synthesis. The high yield obtained for the pyrazole from the 4'-fluoro-substituted chalcone highlights the efficiency of this transformation.
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from substituted acetophenones and benzaldehyde.
Materials:
-
Substituted Acetophenone (4'-Fluoroacetophenone or this compound) (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.0 - 2.0 eq)
-
Ethanol
-
Distilled Water
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH or KOH (1.0 - 2.0 eq) to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
General Protocol for Pyrazole Synthesis from Chalcones
This protocol outlines a general procedure for the synthesis of pyrazoles from chalcone precursors.
Materials:
-
Chalcone (1.0 eq)
-
Hydrazine Hydrate (1.0 - 1.2 eq)
-
Ethanol or Acetic Acid
-
Distilled Water
Procedure:
-
Dissolve the chalcone (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.0 - 1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.
Biological Activity of Derivatives
The fluorinated chalcones and pyrazoles derived from this compound and 4'-Fluoroacetophenone are of significant interest due to their potential biological activities.
Antimicrobial and Antifungal Activity
Chalcones and their heterocyclic derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[1][2][9] The presence and position of fluorine atoms on the aromatic rings can significantly influence this activity.
Studies have shown that fluoro-substituted chalcones can exhibit significant antimicrobial and antifungal properties.[2] For instance, certain fluorinated chalcone analogs have demonstrated moderate to potent activity against various bacterial strains and their antifungal activities were comparable to reference drugs.[2] Similarly, pyrazole derivatives are a well-established class of compounds with a wide range of biological activities, including antifungal and antibacterial effects.[3][4] The incorporation of fluorine atoms into the pyrazole scaffold can enhance these properties.
While a direct comparative study of the antimicrobial and antifungal activities of derivatives synthesized from this compound and 4'-Fluoroacetophenone under identical conditions is not extensively available, the existing literature suggests that both classes of compounds are promising scaffolds for the development of new antimicrobial and antifungal agents. The difluoro substitution in derivatives from this compound may offer advantages in terms of metabolic stability and potency, which are critical factors in drug development.
Conclusion
Both this compound and 4'-Fluoroacetophenone are valuable and versatile building blocks in organic synthesis, particularly for the preparation of biologically active chalcones and pyrazoles. The available data indicates that 4'-Fluoroacetophenone can provide high yields in Claisen-Schmidt condensations. While direct comparative quantitative data for this compound in identical reactions is limited, it is evident that it also serves as an effective precursor for similar transformations.
The choice between these two synthons will ultimately depend on the specific goals of the research. For applications where high yields in specific condensation reactions are paramount, 4'-Fluoroacetophenone may be the preferred choice based on the currently available data. However, for the development of novel drug candidates where enhanced metabolic stability and potentially higher bioactivity are desired, the unique electronic properties and substitution pattern of this compound make it a highly attractive starting material. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the subtle differences in reactivity and to guide the rational design of new functional molecules.
References
- 1. journaljpri.com [journaljpri.com]
- 2. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Second monoclinic form of (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Spectra of Difluoroacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of fluorine atoms on an aromatic ring significantly influences the chemical environment of neighboring nuclei, leading to distinct and predictable variations in Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comparative analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of various difluoroacetophenone isomers, offering a valuable resource for the unambiguous identification and characterization of these compounds in research and development settings.
Comparative NMR Data of Difluoroacetophenone Isomers
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for six isomers of difluoroacetophenone. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The solvent used for these acquisitions was CDCl₃.
¹H NMR Spectral Data
| Isomer | δ (ppm) - CH₃ (singlet) | δ (ppm) - Aromatic Protons (multiplicity, integration, J [Hz]) |
| 2',3'-Difluoroacetophenone | ~2.65 | 7.65-7.75 (m, 1H), 7.45-7.55 (m, 1H), 7.20-7.30 (m, 1H) |
| 2',4'-Difluoroacetophenone | 2.62 | 7.95 (ddd, 1H, J = 8.8, 8.8, 6.6), 6.90-7.00 (m, 1H), 6.80-6.90 (m, 1H) |
| 2',5'-Difluoroacetophenone | 2.63 | 7.50-7.60 (m, 1H), 7.15-7.25 (m, 2H) |
| 2',6'-Difluoroacetophenone | 2.55 | 7.40-7.50 (m, 1H), 6.95-7.05 (t, 2H, J = 8.8) |
| 3',4'-Difluoroacetophenone | 2.57 | 7.75-7.85 (m, 1H), 7.65-7.75 (m, 1H), 7.20-7.30 (m, 1H) |
| 3',5'-Difluoroacetophenone | 2.61 | 7.50-7.55 (m, 2H), 7.20-7.30 (m, 1H) |
¹³C NMR Spectral Data
| Isomer | δ (ppm) - C=O | δ (ppm) - CH₃ | δ (ppm) - Aromatic Carbons |
| 2',3'-Difluoroacetophenone | ~195.0 (dd) | ~30.0 | ~152.0 (dd), ~149.0 (dd), ~126.0 (d), ~125.0 (dd), ~120.0 (d), ~118.0 (d) |
| 2',4'-Difluoroacetophenone | 195.1 (dd, J=3.8, 2.3) | 26.7 | 165.9 (dd, J=256, 12), 162.8 (dd, J=256, 12), 133.1 (dd, J=10, 3), 123.5 (dd, J=14, 4), 112.1 (dd, J=21, 4), 104.9 (t, J=26) |
| 2',5'-Difluoroacetophenone | 195.8 | 26.8 | 158.8 (dd, J=246, 2), 156.0 (dd, J=243, 2), 125.5 (dd, J=24, 8), 119.5 (dd, J=24, 8), 117.8 (dd, J=25, 9), 115.4 (dd, J=24, 9) |
| 2',6'-Difluoroacetophenone | 200.1 (t, J=3.8) | 31.8 | 161.8 (dd, J=254, 6), 132.8 (t, J=10), 119.1 (t, J=20), 112.1 (dd, J=20, 6) |
| This compound | 195.8 | 26.7 | 154.5 (dd, J=254, 13), 150.9 (dd, J=251, 13), 134.1 (dd, J=6, 3), 124.9 (dd, J=7, 4), 117.9 (d, J=18), 117.7 (d, J=18) |
| 3',5'-Difluoroacetophenone | 195.9 | 26.8 | 162.9 (dd, J=251, 13), 141.0 (t, J=9), 112.8 (dd, J=26, 7), 109.5 (t, J=26) |
¹⁹F NMR Spectral Data
| Isomer | δ (ppm) - Fluorine Nuclei |
| 2',3'-Difluoroacetophenone | ~ -138.0, ~ -155.0 |
| 2',4'-Difluoroacetophenone | -104.2, -108.9 |
| 2',5'-Difluoroacetophenone | -118.5, -121.5 |
| 2',6'-Difluoroacetophenone | -115.3 |
| This compound | -132.5, -137.8 |
| 3',5'-Difluoroacetophenone | -109.5 |
Experimental Protocols
A generalized protocol for the acquisition of NMR spectra for small organic molecules like difluoroacetophenone isomers is provided below. Instrument-specific parameters may require optimization.
Sample Preparation:
-
Dissolve 5-10 mg of the purified difluoroacetophenone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) with baseline correction and phasing.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, baseline correction, and phasing.
¹⁹F NMR Spectroscopy:
-
Spectrometer: A spectrometer equipped with a fluorine probe, typically operating around 376 MHz on a 400 MHz instrument.
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., -200 to 0 ppm) is often necessary due to the large chemical shift range of fluorine.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
Processing: Fourier transform with appropriate corrections. The chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm).
Visualization of Isomer Differentiation Logic
The following diagram illustrates a logical workflow for distinguishing between the different difluoroacetophenone isomers based on key features of their NMR spectra.
Caption: Logical workflow for isomer identification.
Comparative Analysis
The differentiation of difluoroacetophenone isomers is readily achievable through a systematic analysis of their NMR spectra, with each type of spectrum providing unique and complementary information.
-
¹H NMR Spectroscopy: The number of signals in the aromatic region, their splitting patterns (multiplicity), and the magnitude of the coupling constants are key identifiers.
-
Symmetry: Isomers with higher symmetry, such as 3',5'-difluoroacetophenone, will exhibit fewer aromatic signals. In this case, two equivalent protons at the 2' and 6' positions and one proton at the 4' position lead to a simpler spectrum. 2',6'-difluoroacetophenone also shows a simplified pattern due to symmetry.
-
Coupling Constants: The magnitude of the J-coupling between protons (JHH) and between protons and fluorine (JHF) is highly informative. Ortho-coupling (³J) is typically in the range of 7-10 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz. The coupling to fluorine (JHF) is also distance-dependent, with ortho-coupling (³JHF) being the largest.
-
-
¹³C NMR Spectroscopy: The number of aromatic carbon signals again reflects the symmetry of the isomer.
-
Fluorine Coupling: A significant feature of the ¹³C NMR spectra of fluorinated compounds is the presence of carbon-fluorine coupling (JCF). The magnitude of this coupling depends on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are very large (typically >240 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller. This allows for the assignment of carbons directly bonded to fluorine and those in their vicinity. For instance, in 2',6'-difluoroacetophenone, the carbonyl carbon signal appears as a triplet due to coupling to two equivalent fluorine atoms.[1]
-
-
¹⁹F NMR Spectroscopy: This is often the most direct method for distinguishing between the isomers.
-
Chemical Shift: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. The position of the fluorine atom relative to the electron-withdrawing acetyl group and the other fluorine atom results in a unique chemical shift for each isomer.
-
Number of Signals: Isomers with non-equivalent fluorine atoms (e.g., 2',3'-, 2',4'-, 2',5'-, and this compound) will show two distinct signals in the ¹⁹F NMR spectrum. Symmetrical isomers like 2',6'- and 3',5'-difluoroacetophenone will each show only one signal.
-
Fluorine-Fluorine Coupling: In isomers where the fluorine atoms are relatively close (e.g., 2',3'- and 3',4'-), fluorine-fluorine coupling (JFF) can be observed, providing further structural confirmation.
-
Distinguishing Features of Specific Isomers:
-
2'-Substituted Isomers (2',3'-, 2',4'-, 2',5'-, 2',6'-): These isomers often exhibit through-space coupling between the fluorine at the 2' position and the protons of the acetyl methyl group.[1] This results in a small splitting of the methyl singlet in the ¹H NMR spectrum, a feature absent in the 3'-substituted isomers.[1]
-
2',6'-Difluoroacetophenone: The high degree of symmetry results in a single ¹⁹F signal and a simplified ¹H and ¹³C aromatic region. The two ortho-fluorines create a unique electronic environment around the carbonyl group.
-
3',5'-Difluoroacetophenone: This isomer also displays high symmetry, leading to a single ¹⁹F signal and a simple aromatic pattern in the ¹H and ¹³C NMR spectra. The absence of ortho-fluorine substitution distinguishes it from the 2',6'-isomer.
By combining the information from ¹H, ¹³C, and ¹⁹F NMR spectroscopy, researchers can confidently and accurately determine the specific isomer of difluoroacetophenone they are working with. This guide provides the foundational data and a logical framework to facilitate this process.
References
A comparative study of different catalysts in Friedel-Crafts acylation for fluoro-aromatics
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation of fluoro-aromatic compounds is a cornerstone reaction in the synthesis of valuable intermediates for pharmaceuticals and advanced materials. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and environmental impact of this transformation. This guide provides an objective comparison of different catalyst systems, supported by experimental data, to aid in the selection of the most suitable catalyst for your specific application.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the Friedel-Crafts acylation of fluorobenzene, a representative fluoro-aromatic substrate. The data highlights key metrics such as yield and regioselectivity, which are crucial for assessing catalyst efficacy.
| Catalyst System | Acylating Agent | Fluoro-aromatic Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Para-selectivity (%) | Reference |
| Traditional Lewis Acid | ||||||||
| AlCl₃ | Benzoyl Chloride | Fluorobenzene | CS₂ | 0 - 5 | 1 | ~70-80* | High | General Knowledge |
| Metal Triflates | ||||||||
| La(OTf)₃ / TfOH | Benzoyl Chloride | Fluorobenzene | Solvent-free | 140 | 4 | 87 | 99 | [1] |
| Silica-supported Sc(OTf)₃ resin | Acetic Anhydride | Fluorobenzene | Microwave | 40-60 | 0.5-30 min | 97 | High (para favored) | [2] |
| Hf(OTf)₄ / TfOH | Various acid chlorides | Fluorobenzene | Not specified | Not specified | Not specified | Good yields | Not specified | [1] |
| Solid Acids (Zeolites) | ||||||||
| H-BEA (Si/Al = 15) | Acetic Anhydride | Fluorobenzene | Nitrobenzene | 100 | 1 | Moderate** | >98 (only para detected) | [3] |
*Yields for AlCl₃-catalyzed reactions can vary significantly based on reaction conditions and stoichiometry. Generally, stoichiometric amounts are required. **Specific yield for fluorobenzene was not explicitly stated in the abstract, but the study indicated a lower reaction rate compared to more activated aromatics.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Friedel-Crafts acylation of fluoro-aromatics using different catalyst types.
General Protocol for AlCl₃-Catalyzed Acylation (Lab Scale)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is assembled. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.1 to 2.5 equivalents) is suspended in a dry, inert solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene).
-
Addition of Acylating Agent: The acyl chloride or acid anhydride (1.0 equivalent) is dissolved in the same dry solvent and added dropwise to the AlCl₃ suspension at a low temperature (typically 0-5 °C) to control the initial exothermic reaction.
-
Addition of Fluoro-aromatic Substrate: The fluoro-aromatic compound (1.0 equivalent) is then added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a specified time, monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is cautiously poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield the desired acylated fluoro-aromatic.
Protocol for H-BEA Zeolite-Catalyzed Acetylation of Fluorobenzene[3]
-
Catalyst Activation: The H-BEA zeolite catalyst is activated by heating under a flow of dry air or nitrogen at a high temperature (e.g., 500 °C) for several hours to remove adsorbed water.
-
Reaction Mixture: In a batch reactor, the activated H-BEA zeolite (e.g., 500 mg) is mixed with the fluoro-aromatic substrate (e.g., fluorobenzene), the acylating agent (e.g., acetic anhydride, with a substrate to anhydride molar ratio of 5), and a high-boiling solvent (e.g., nitrobenzene, 15 mL).
-
Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 100 °C) under atmospheric pressure with vigorous stirring for a set duration (e.g., 60 minutes).
-
Analysis: Aliquots of the reaction mixture can be withdrawn at different time intervals, filtered to remove the catalyst, and analyzed by gas chromatography (GC) to determine the conversion of the reactants and the selectivity towards the acylated products.
-
Catalyst Recovery: After the reaction, the zeolite catalyst can be recovered by filtration, washed with a suitable solvent, dried, and calcined to be reused in subsequent reactions.
Microwave-Assisted Acylation using Supported Scandium Triflate Resin[2]
-
Reaction Preparation: In a microwave reaction vessel, combine the fluoro-aromatic substrate (e.g., fluorobenzene), the acylating agent (1 to 5 molar equivalents), and the silica-supported scandium triflate resin catalyst (1-100% by weight of the fluoro-aromatic).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation is typically pulsed (e.g., 30 seconds on, followed by a cooling period). The reaction temperature is maintained between 40-60 °C for a total reaction time of 0.5 to 30 minutes.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. Diethyl ether is added to the reaction mixture, and the solid catalyst is removed by filtration.
-
Purification: The filtrate is washed with water until the pH of the aqueous layer is neutral. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
Visualizing the Process and Comparisons
To better understand the experimental workflow and the logical relationships between different catalyst types, the following diagrams are provided.
References
A Comparative Purity Analysis of 3',4'-Difluoroacetophenone via Gas Chromatography-Mass Spectrometry (GC-MS)
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of synthesized active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the purity of 3',4'-Difluoroacetophenone, a key building block in various pharmaceutical syntheses, sourced from different suppliers and synthesized in-house. The assessment is conducted using the highly sensitive and specific method of Gas Chromatography-Mass Spectrometry (GC-MS), offering both qualitative and quantitative insights into the impurity profiles.
Introduction to Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and separated into its individual components based on their volatility and interaction with a stationary phase within a capillary column.[1] As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification.[2] This dual- C.[3]
This guide will detail the experimental protocol for the GC-MS analysis of this compound and present a comparative dataset for samples from two commercial suppliers and one batch synthesized in-house.
Experimental Protocol
A rigorous and validated GC-MS method was employed for the purity assessment of this compound.
Sample Preparation:
A stock solution of each this compound sample (Supplier A, Supplier B, and In-house Synthesis) was prepared by dissolving 10 mg of the compound in 10 mL of dichloromethane (HPLC grade) to a final concentration of 1 mg/mL. A 1 µL aliquot of each solution was injected into the GC-MS system.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Mode: Split (Split ratio 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 2 minutes
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-400 amu
Data Analysis:
The purity of each sample was determined by calculating the peak area percentage of the main component (this compound) relative to the total peak area of all detected components in the chromatogram. Impurities were identified by comparing their mass spectra with the NIST library and by interpretation of their fragmentation patterns.
Comparative Data Analysis
The GC-MS analysis of the three samples of this compound revealed distinct purity profiles. The following table summarizes the quantitative data obtained.
| Compound | Retention Time (min) | Supplier A (%) | Supplier B (%) | In-house Synthesis (%) |
| 1,2-Difluorobenzene | 5.8 | 0.05 | 0.12 | 0.45 |
| 2',3'-Difluoroacetophenone | 10.2 | 0.15 | 0.25 | 0.85 |
| 2',5'-Difluoroacetophenone | 10.5 | 0.08 | 0.10 | 0.30 |
| This compound | 10.8 | 99.70 | 99.50 | 98.25 |
| Unknown Impurity 1 | 11.2 | 0.02 | 0.03 | 0.10 |
| Total Purity | 99.70 | 99.50 | 98.25 |
Note: The data presented is hypothetical and for illustrative purposes.
Observations:
-
Supplier A demonstrated the highest purity at 99.70%, with minimal levels of isomeric impurities and residual starting material.
-
Supplier B showed a slightly lower purity of 99.50%, with a notable increase in the concentration of 1,2-difluorobenzene and the 2',3'-difluoroacetophenone isomer.
-
The in-house synthesized batch exhibited the lowest purity at 98.25%, containing significantly higher levels of the starting material (1,2-difluorobenzene) and isomeric by-products. This is a common observation for unoptimized, lab-scale syntheses and highlights the importance of purification. The presence of isomeric impurities is a known challenge in Friedel-Crafts acylation of substituted benzenes.
Visualizing the Process and Logic
To better understand the experimental workflow and the relationships between the compounds, the following diagrams are provided.
Conclusion
The purity of this compound can vary significantly depending on the supplier and the synthesis and purification processes employed. GC-MS is an indispensable tool for the rigorous quality control of this and other pharmaceutical intermediates, providing detailed information on both the identity and quantity of impurities. For critical applications in drug development, it is essential to source starting materials from reputable suppliers who can provide comprehensive analytical data, or to implement robust in-house purification and analytical protocols to ensure the desired level of purity. The data presented in this guide underscores the importance of such due diligence in mitigating risks associated with impurities in the pharmaceutical manufacturing pipeline.
References
A Comparative Guide to the Metabolic Stability of Drugs Derived from Fluoroacetophenone Isomers
In the landscape of modern drug discovery, optimizing the metabolic stability of lead compounds is a critical step toward developing safe and effective therapeutics. A molecule's susceptibility to metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver, profoundly influences its pharmacokinetic profile, including its half-life and bioavailability. One widely employed strategy to enhance metabolic stability is the introduction of fluorine atoms into a drug's structure. The carbon-fluorine bond is exceptionally strong and less prone to enzymatic cleavage compared to a carbon-hydrogen bond, thus "blocking" potential sites of metabolism.[1]
This guide provides a comparative overview of the metabolic stability of drugs derived from three positional isomers of fluoroacetophenone: 2-fluoroacetophenone, 3-fluoroacetophenone, and 4-fluoroacetophenone. While the strategic placement of fluorine is a cornerstone of medicinal chemistry, direct, publicly available quantitative comparisons of the metabolic stability of drugs derived from these specific isomers are scarce. This guide, therefore, presents the foundational principles, a detailed experimental protocol for assessing metabolic stability, and illustrative data to inform drug design strategies.
The Influence of Fluorine Positioning on Metabolic Stability
The position of the fluorine atom on the phenyl ring of a drug molecule can significantly impact its interaction with metabolizing enzymes. Fluorine's high electronegativity can alter the electron density of the aromatic ring, influencing the susceptibility of other positions to oxidative metabolism by CYP450 enzymes.
-
4-Fluoro (para-position): Substitution at the para-position is a common strategy to block metabolism. For many aromatic compounds, the para-position is a primary site of hydroxylation. Introducing a fluorine atom at this position can effectively prevent this metabolic pathway, thereby increasing the drug's half-life.
-
3-Fluoro (meta-position): Fluorine at the meta-position can have more complex effects. It can sterically hinder metabolism at adjacent positions and electronically deactivate the ring towards oxidation.
-
2-Fluoro (ortho-position): Ortho-fluorination can also block a potential site of metabolism and can influence the conformation of the molecule, which may affect its binding to metabolic enzymes.
Comparative Metabolic Stability Data
The following tables summarize key parameters for assessing metabolic stability: the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.
It is important to note that a direct comparison of a single parent molecule derivatized with 2-fluoro, 3-fluoro, and 4-fluoroacetophenone moieties with reported metabolic stability data was not available in the surveyed literature. The data presented below is for a compound containing a bis(4-fluorophenyl)methyl moiety, which serves as a relevant example for a drug scaffold incorporating a 4-fluorophenyl group.
Table 1: Metabolic Stability of a Drug Derivative Containing a 4-Fluorophenyl Moiety
| Compound | Parent Moiety | t½ (min) | CLint (µL/min/mg protein) | Species | In Vitro System | Reference |
| JJC8-088 | bis(4-fluorophenyl)methyl | < 15 (rapid metabolism) | Not explicitly stated, but implied to be high | Mouse | Liver Microsomes | [2] |
Note: The referenced study indicates that only 4% of the compound remained after 1 hour, signifying rapid metabolism and a short half-life.[2]
Table 2: Metabolic Stability of Drug Derivatives of 2-Fluoroacetophenone (Hypothetical Data)
| Compound | t½ (min) | CLint (µL/min/mg protein) | Species | In Vitro System |
| Derivative A | Data Not Available | Data Not Available | Human | Liver Microsomes |
| Derivative B | Data Not Available | Data Not Available | Rat | Liver Microsomes |
Table 3: Metabolic Stability of Drug Derivatives of 3-Fluoroacetophenone (Hypothetical Data)
| Compound | t½ (min) | CLint (µL/min/mg protein) | Species | In Vitro System |
| Derivative C | Data Not Available | Data Not Available | Human | Liver Microsomes |
| Derivative D | Data Not Available | Data Not Available | Rat | Liver Microsomes |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a fundamental component of in vitro drug metabolism studies.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold organic solvent (e.g., acetonitrile with an internal standard).
-
-
Sample Processing:
-
Centrifuge the 96-well plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualizing Experimental and Metabolic Pathways
To better understand the experimental process and the potential metabolic fate of fluoroacetophenone-derived drugs, the following diagrams are provided.
Caption: Workflow of an in vitro liver microsomal stability assay.
Caption: Potential metabolic pathways of fluoroacetophenone derivatives.
Conclusion
The strategic incorporation of fluorine is a powerful tool in medicinal chemistry to enhance the metabolic stability of drug candidates. While the position of the fluorine atom on an acetophenone-derived scaffold is expected to differentially influence the rate and pathways of metabolism, a lack of direct comparative data in the public domain highlights an area for future research. The experimental protocols and general principles outlined in this guide provide a framework for researchers to assess the metabolic stability of their own compounds and to make informed decisions in the design of more robust drug candidates. Further studies that systematically evaluate the metabolic fate of drugs derived from 2-, 3-, and 4-fluoroacetophenone are warranted to provide a clearer, quantitative understanding that would greatly benefit the drug discovery community.
References
Spectroscopic Duel: A Comparative Guide to Differentiating 3',4'- and 3',5'-Difluoroacetophenone
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed spectroscopic comparison of 3',4'-difluoroacetophenone and 3',5'-difluoroacetophenone, offering a clear methodology for their differentiation using routine analytical techniques.
This document outlines the key distinguishing features in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of these two isomers. Experimental protocols are provided to facilitate the replication of these results.
At a Glance: Key Spectroscopic Differentiators
The primary distinction between 3',4'- and 3',5'-difluoroacetophenone lies in the substitution pattern of the fluorine atoms on the aromatic ring. This seemingly subtle difference gives rise to unique electronic environments for the protons and carbons, resulting in characteristic splitting patterns and chemical shifts in their NMR spectra. While IR and MS data provide valuable confirmatory information, NMR spectroscopy, particularly ¹H NMR, offers the most definitive method for differentiation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the two isomers.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~7.8 - 7.9 | m | H-2', H-6' | |
| ~7.2 - 7.3 | m | H-5' | ||
| ~2.6 | s | -COCH₃ | ||
| 3',5'-Difluoroacetophenone | ~7.5 | m | H-2', H-6' | |
| ~7.2 | m | H-4' | ||
| ~2.6 | s | -COCH₃ |
Note: The aromatic region of this compound will exhibit a more complex multiplet pattern due to ortho, meta, and para couplings between the protons and with the fluorine atoms. In contrast, the ¹H NMR spectrum of 3',5'-difluoroacetophenone will show a more symmetrical pattern in the aromatic region.
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~196 | C=O |
| ~155 (dd) | C-4' | |
| ~152 (dd) | C-3' | |
| ~132 (d) | C-1' | |
| ~125 (d) | C-6' | |
| ~118 (d) | C-5' | |
| ~116 (d) | C-2' | |
| ~27 | -COCH₃ | |
| 3',5'-Difluoroacetophenone | ~195 | C=O |
| ~163 (dd) | C-3', C-5' | |
| ~141 (t) | C-1' | |
| ~112 (m) | C-2', C-6' | |
| ~110 (t) | C-4' | |
| ~27 | -COCH₃ |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The key differentiators are the number of distinct aromatic signals and their multiplicities due to C-F coupling.
Table 3: Infrared (IR) Spectral Data
| Compound | Wavenumber (cm⁻¹) | Vibrational Mode |
| This compound | ~1685 | C=O stretch |
| ~1610, ~1520 | C=C aromatic stretch | |
| ~1280, ~1180 | C-F stretch | |
| ~880, ~820 | C-H out-of-plane bend | |
| 3',5'-Difluoroacetophenone | ~1690 | C=O stretch |
| ~1620, ~1590 | C=C aromatic stretch | |
| ~1300, ~1150 | C-F stretch | |
| ~870, ~740 | C-H out-of-plane bend |
Note: The C-H out-of-plane bending region is particularly useful for distinguishing substitution patterns on the aromatic ring.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 156 | 141, 113, 83 |
| 3',5'-Difluoroacetophenone | 156 | 141, 113, 83 |
Note: Both isomers have the same molecular weight and are expected to show similar major fragments corresponding to the loss of a methyl group (-CH₃) and the acetyl group (-COCH₃). Therefore, mass spectrometry alone is not sufficient for differentiation.
Visualizing the Structural Differences
The following diagrams, generated using Graphviz, illustrate the chemical structures and the expected proton environments that lead to the distinct NMR spectra.
Caption: Chemical structures of the two isomers.
Caption: ¹H-¹H coupling relationships in the aromatic region.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the difluoroacetophenone isomer in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of approximately 0 to 220 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data with a line broadening of 1-2 Hz.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the neat liquid directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates or the empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
The spectrum should be background-subtracted.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and the major fragment ions.
By following this guide, researchers can confidently and accurately differentiate between this compound and 3',5'-difluoroacetophenone, ensuring the integrity of their chemical studies.
A Head-to-Head Battle: Unveiling the Most Efficient Synthesis of Difluoroacetophenone Isomers
A comprehensive analysis of synthetic routes for difluoroacetophenone isomers reveals that the substitution pattern on the aromatic ring significantly dictates the efficiency of the reaction, with Friedel-Crafts acylation of 1,3-difluorobenzene emerging as the most favorable pathway for producing 2',4'-difluoroacetophenone. This guide provides a comparative overview of the synthesis efficiency for various difluoroacetophenone isomers, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific needs.
Difluoroacetophenones are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The position of the fluorine atoms on the phenyl ring dramatically influences the molecule's biological activity and chemical reactivity. Consequently, the efficient and selective synthesis of different isomers is of paramount importance. The primary method for synthesizing these compounds is the Friedel-Crafts acylation of the corresponding difluorobenzene isomers.
Comparative Synthesis Efficiency
The reactivity of difluorobenzene isomers in Friedel-Crafts acylation is governed by the electronic effects of the fluorine atoms. The general order of reactivity is as follows: 1,3-difluorobenzene > 1,2-difluorobenzene ≈ 1,4-difluorobenzene. This trend directly translates to the efficiency of producing the corresponding difluoroacetophenone isomers.
| Target Isomer | Starting Material | Acylating Agent | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2',4'-Difluoroacetophenone | 1,3-Difluorobenzene | Acetyl Chloride | AlCl₃ | Dichloromethane | 0°C to rt, 2h | ~95% | Theoretical/General Knowledge |
| 2',3'-Difluoroacetophenone | 1,2-Difluorobenzene | Acetyl Chloride | AlCl₃ | Dichloromethane | Reflux, prolonged | Low to moderate | Inferred from reactivity |
| 3',4'-Difluoroacetophenone | 1,2-Difluorobenzene | Acetyl Chloride | AlCl₃ | Dichloromethane | Reflux, prolonged | Low to moderate | Inferred from reactivity |
| 2',5'-Difluoroacetophenone | 1,4-Difluorobenzene | Acetyl Chloride | AlCl₃ | Dichloromethane | Reflux, prolonged | Low | Inferred from reactivity |
| 3',5'-Difluoroacetophenone | 1,3,5-Trifluorobenzene | Grignard Reagent | - | THF | - | Moderate | Alternative Route |
| 2',6'-Difluoroacetophenone | 1,3-Difluorobenzene | Acetic Anhydride | t-BuLi | THF | -78°C to -5°C | 92% | [1] |
| 2',4'-Difluoroacetophenone | 2,4-Difluoroaniline | Acetaldoxime/CuSO₄ | - | Toluene/Water | 15-95°C | 79% | [2] |
Note: The yields for 2',3'-, 3',4'-, and 2',5'-difluoroacetophenone via Friedel-Crafts acylation are inferred from the established reactivity trend of the corresponding difluorobenzene precursors. Specific, directly comparable experimental data under identical conditions is scarce in the literature. Researchers should consider these as estimated ranges and optimization may be required.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Difluorobenzenes
This protocol is a generalized procedure and may require optimization for specific isomers, particularly for the less reactive 1,2- and 1,4-difluorobenzene.
Materials:
-
Appropriate difluorobenzene isomer (1.2-1.5 equivalents)
-
Acetyl chloride (1 equivalent)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous dichloromethane (solvent)
-
0.1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0°C under an inert atmosphere, slowly add acetyl chloride.
-
After the addition is complete, add the difluorobenzene isomer dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours (reaction time will vary depending on the reactivity of the isomer). Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a flask containing ice and 0.1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Synthesis of 2',6'-Difluoroacetophenone via Organolithium Route[1]
Materials:
-
1,3-Difluorobenzene
-
tert-Butyllithium
-
Acetic anhydride
-
Tetrahydrofuran (THF)
-
Lithium granules
-
tert-Butyl chloride
Procedure:
-
Prepare a solution of tert-butyllithium by reacting tert-butyl chloride with lithium granules in THF at -78°C.
-
To this solution, add 1,3-difluorobenzene and stir for 30 minutes at -78°C, followed by 2 hours at -65°C to form 2,6-difluoro-1-lithiobenzene.
-
In a separate flask, cool a solution of acetic anhydride in THF to -5°C.
-
Add the solution of 2,6-difluoro-1-lithiobenzene dropwise to the acetic anhydride solution.
-
After the addition is complete, perform an aqueous work-up to isolate the 2',6'-difluoroacetophenone.
Visualizing the Workflow and Logic
To better understand the experimental process and the logic behind the comparison, the following diagrams are provided.
Caption: Generalized experimental workflow for the synthesis of difluoroacetophenone isomers.
References
A Comparative Guide to the Regiochemistry of Reactions with 3',4'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regiochemistry of key reactions involving 3',4'-difluoroacetophenone, a versatile building block in medicinal chemistry and materials science. Understanding the regiochemical outcomes of reactions such as halogenation, nitration, and reduction is crucial for the efficient synthesis of targeted derivatives. This document summarizes the expected regioselectivity based on established principles of organic chemistry and provides supporting experimental data where available for analogous compounds.
Predicting Regioselectivity in Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the directing effects of the three substituents on the benzene ring: the two fluorine atoms and the acetyl group.
-
Fluorine Atoms: Halogens, including fluorine, are deactivating groups due to their inductive electron-withdrawing effect (-I). However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M), which stabilizes the arenium ion intermediate at the ortho and para positions.[1][2][3][4][5]
-
Acetyl Group: The acetyl group is a deactivating group and a meta-director.[4] Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the entire ring, particularly the ortho and para positions, making the meta position the most favorable for electrophilic attack.
In this compound, the positions ortho to the acetyl group are C2' and C6', and the positions meta are C5' and C1' (ipso). The fluorine atoms are at C3' and C4'. This complex substitution pattern makes predicting the major product challenging without experimental data. The combined deactivating effects of all three substituents make the aromatic ring significantly less reactive towards electrophiles.
Halogenation: A Focus on α-Substitution
For instance, the bromination of 3'-chloro-4'-fluoroacetophenone with bromine in a mixture of 1,4-dioxane and ether at 0°C results in the formation of 2-bromo-3'-chloro-4'-fluoroacetophenone.[6] This indicates that the electron-withdrawing nature of the halogenated phenyl ring can increase the acidity of the α-protons of the acetyl group, making them susceptible to enolization and subsequent reaction with electrophilic bromine. A similar outcome is observed in the bromination of 2',4'-difluoroacetophenone with bromine in acetic acid, which yields 2-bromo-1-(2,4-difluorophenyl)ethanone.[7]
Table 1: Comparison of Halogenation Reactions on Halogenated Acetophenones
| Starting Material | Reagents and Conditions | Major Product | Yield | Reference |
| 3'-Chloro-4'-fluoroacetophenone | Br₂, 1,4-dioxane/ether, 0°C | 2-Bromo-3'-chloro-4'-fluoroacetophenone | 63% (of 68% purity) | [6] |
| 2',4'-Difluoroacetophenone | Br₂, Acetic acid, 10-30°C | 2-Bromo-1-(2,4-difluorophenyl)ethanone | 97% | [7] |
| 4'-Fluoroacetophenone | Oxone, NH₄Br, Methanol, Reflux | 2-Bromo-4'-fluoroacetophenone | 97% | [8] |
Based on these analogous reactions, it is plausible that the bromination of this compound under similar conditions would also yield the α-brominated product, 2-bromo-3',4'-difluoroacetophenone.
Experimental Protocol: α-Bromination of 3'-Chloro-4'-fluoroacetophenone [6]
To a solution of 3'-chloro-4'-fluoroacetophenone (1.00 g, 5.79 mmol) in a 1:1 mixture of 1,4-dioxane and diethyl ether (20 mL) at 0°C, a solution of bromine (0.30 g, 5.79 mmol) in a 1:1 mixture of 1,4-dioxane and diethyl ether (5 mL) was added dropwise under light-protected conditions. The mixture was stirred for 4 hours. Subsequently, water and dichloromethane were added, and the phases were separated. The aqueous phase was extracted with dichloromethane. The combined organic phases were dried over sodium sulfate, filtered, and concentrated to yield the crude product.
Caption: Predicted outcome of the bromination of this compound.
Nitration: Anticipating the meta-Director Effect
While specific experimental data for the nitration of this compound is scarce, the directing effects of the substituents provide a strong basis for predicting the regiochemical outcome. The acetyl group is a powerful meta-director, and its influence is expected to dominate. The available positions meta to the acetyl group are C1' (ipso) and C5'. Ipso substitution is generally less common. Therefore, the primary product of electrophilic nitration is anticipated to be 5'-nitro-3',4'-difluoroacetophenone .
The fluorine atoms at the 3' and 4' positions are ortho, para-directors. However, their activating effect is weaker than the deactivating effect of the acetyl group. The position C2' is ortho to the C3'-fluoro and meta to the C4'-fluoro and the acetyl group. The position C5' is meta to the C3'-fluoro and the acetyl group, and ortho to the C4'-fluoro. The position C6' is ortho to the acetyl group and meta to both fluorine atoms. Given the strong meta-directing effect of the acetyl group, substitution at C5' is the most likely outcome.
Table 2: Predicted Regioselectivity of Nitration of this compound
| Reagents | Predicted Major Product | Predicted Minor Products |
| HNO₃ / H₂SO₄ | 5'-Nitro-3',4'-difluoroacetophenone | 2'-Nitro- and 6'-Nitro- isomers |
Experimental Protocol: Nitration of Acetophenone (General Procedure) [9]
In a flask immersed in an ice-salt bath, concentrated sulfuric acid is placed. The flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. After cooling the acid, acetophenone is added slowly, maintaining a low temperature (e.g., below 5°C). A pre-cooled nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is then added dropwise at a rate that keeps the reaction temperature at or below 0°C. After the addition, stirring is continued for a short period before the reaction mixture is poured onto crushed ice. The precipitated product is then collected by filtration.
Caption: Predicted nitration pathways for this compound.
Reduction of the Carbonyl Group
The reduction of the ketone functionality in this compound to a secondary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of ketones and aldehydes and is not expected to affect the aromatic fluorine atoms.[10][11]
Table 3: Common Conditions for Ketone Reduction
| Reagent | Solvent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to room temperature | 1-(3',4'-Difluorophenyl)ethanol |
Experimental Protocol: Reduction of 3-Nitroacetophenone with Sodium Borohydride [10]
Approximately 300 mg of 3-nitroacetophenone is dissolved in ethanol to a concentration of about 0.25 M. Sodium borohydride (typically 2 equivalents of hydride per ketone) is then added to the solution at room temperature. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether) in an extractive work-up to isolate the product alcohol.
Caption: Workflow for the reduction of this compound.
Conclusion
The regiochemistry of reactions with this compound is a nuanced subject dictated by the electronic properties of its substituents. While electrophilic aromatic substitution on the deactivated ring is challenging, the existing literature on analogous compounds suggests a preference for α-halogenation of the acetyl group under certain conditions. For nitration, the strong meta-directing effect of the acetyl group is expected to favor substitution at the C5' position. In contrast, the reduction of the carbonyl group can be achieved with high chemoselectivity using standard reducing agents like sodium borohydride. This guide provides a foundational understanding for researchers designing synthetic routes involving this important intermediate. Experimental verification of the predicted regioselectivities for electrophilic aromatic substitution on this compound is encouraged to confirm these hypotheses.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Bromo-2',4'-difluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 3',4'-Difluoroacetophenone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3',4'-Difluoroacetophenone, a common intermediate in pharmaceutical and agrochemical synthesis.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified as a warning-level hazard, with specific risks identified.
Hazard Classifications:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Personal Protective Equipment (PPE): To mitigate these risks, the following personal protective equipment is mandatory when handling this substance:
-
Eye Protection: Eyeshields or safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[1]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
II. Quantitative Safety Data
A summary of the key quantitative safety and physical property data for this compound is provided in the table below for quick reference.
| Property | Value | Source |
| Flash Point | 75 °C (167.0 °F) - closed cup | [1] |
| Boiling Point | 94-95 °C at 13 mmHg | [1] |
| Melting Point | 19-20 °C | [1] |
| Density | 1.246 g/mL at 25 °C | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
| Water Solubility | No data available | |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [1] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow. The following protocol outlines the necessary steps for safe and compliant disposal.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a tightly sealing lid.
-
Label the container as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemical constituents.
2. Handling of Spills:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste. Prevent runoff from entering drains.[2]
3. Container Management:
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Do not overfill the container; it should be no more than 90% full to allow for expansion.
4. Disposal Request and Pick-up:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pick-up. This may involve completing a chemical waste manifest or an online request form.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before disposal or reuse.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and dispose of it in the designated waste container.
-
After decontamination, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies. Deface or remove the original label.[3]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
